molecular formula C10H11NO6 B1580856 Methyl 4,5-dimethoxy-2-nitrobenzoate CAS No. 26791-93-5

Methyl 4,5-dimethoxy-2-nitrobenzoate

Cat. No.: B1580856
CAS No.: 26791-93-5
M. Wt: 241.2 g/mol
InChI Key: SYYKLKHBZGFKOC-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-nitrobenzoate>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5-dimethoxy-2-nitrobenzoate
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InChI

InChI=1S/C10H11NO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYKLKHBZGFKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067253
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26791-93-5
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Record name Methyl 4,5-dimethoxy-2-nitrobenzoate
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Foundational & Exploratory

"Methyl 4,5-dimethoxy-2-nitrobenzoate" structure and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate

This guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and significant chemical transformations, offering field-proven insights for researchers and drug development professionals.

Compound Overview

This compound (CAS No: 26791-93-5) is a substituted aromatic compound characterized by a nitro group positioned ortho to a methyl ester, with two methoxy groups on the benzene ring.[1][2] This specific arrangement of functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity, making it a versatile building block in organic synthesis. It typically appears as a pale yellow crystalline powder and is primarily utilized as a pharmaceutical intermediate.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₆[3]
Molecular Weight 241.20 g/mol [3]
Melting Point 141-144 °C (lit.)[1]
Appearance Pale yellow crystalline powder[1]
CAS Number 26791-93-5[1][2]
InChI Key SYYKLKHBZGFKOC-UHFFFAOYSA-N[3]
Chemical Structure

The structural formula of this compound is illustrated below. The molecule consists of a benzene ring substituted with a methyl ester group, a nitro group, and two methoxy groups at positions 1, 2, 4, and 5, respectively.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a precursor followed by esterification. The causality behind this sequence is rooted in the directing effects of the substituents on the aromatic ring.

Synthesis Pathway Overview

The common synthetic route begins with 3,4-dimethoxybenzoic acid (veratric acid). The methoxy groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. Nitration occurs ortho to one of the activating methoxy groups and meta to the deactivating carboxylic acid group, leading to the formation of 4,5-dimethoxy-2-nitrobenzoic acid.[4] This intermediate is then subjected to esterification to yield the final product.

Synthesis_Workflow A 3,4-Dimethoxybenzoic Acid (Veratric Acid) B Nitration (e.g., HNO₃) A->B Step 1 C 4,5-Dimethoxy-2-nitrobenzoic Acid B->C D Esterification (Methanol, Acid Catalyst) C->D Step 2 E This compound D->E

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

This protocol is adapted from established literature procedures for the nitration of veratric acid.[4]

  • Reaction Setup : In a flask suitable for the scale, add 3,4-dimethoxybenzoic acid (1 equivalent).

  • Cooling : Place the flask in an ice-bath to maintain a low temperature, which is critical for controlling the exothermic nitration reaction and minimizing side-product formation.

  • Reagent Addition : Slowly add nitric acid (e.g., a 20% aqueous solution) to the cooled and stirred starting material.[4] The slow addition prevents a dangerous temperature spike.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 60 °C) for several hours (e.g., 6 hours) to ensure complete conversion.[4]

  • Work-up : Pour the reaction mixture onto ice-water to precipitate the product. This step quenches the reaction and separates the product from the acidic aqueous phase.

  • Isolation : Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry.

  • Purification : The crude 4,5-dimethoxy-2-nitrobenzoic acid can be purified by column chromatography on silica gel to yield a light yellow solid.[4]

Experimental Protocol: Esterification

This procedure describes the conversion of the nitro-substituted carboxylic acid to its corresponding methyl ester.

  • Reaction Setup : Dissolve 4,5-dimethoxy-2-nitrobenzoic acid (1 equivalent) in excess methanol, which acts as both the solvent and the reagent.

  • Catalyst : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction : Reflux the mixture for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralization : Neutralize the remaining mixture with a saturated solution of sodium bicarbonate to quench the acid catalyst.

  • Extraction : Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification : Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals that confirm the arrangement of substituents on the aromatic ring. Data for this compound in CDCl₃ shows distinct peaks corresponding to the aromatic protons and the protons of the methoxy and methyl ester groups.[3]

Key Chemical Reactions and Applications

The primary utility of this compound lies in its role as a precursor for more complex molecules, mainly through the transformation of its nitro group.

Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine, yielding Methyl 2-amino-4,5-dimethoxybenzoate. This transformation is a cornerstone for synthesizing various heterocyclic compounds and is a crucial step in the production of certain pharmaceuticals.[6]

Reaction_Diagram reactant This compound reagents H₂ (15 psi) 10% Pd/C Ethyl Acetate, 25°C reactant->reagents product Methyl 2-amino-4,5-dimethoxybenzoate reagents->product

Caption: Catalytic hydrogenation of the nitro group to an amine.

Protocol for Catalytic Hydrogenation

The following is a generalized, self-validating protocol for the reduction of the nitro group.[6]

  • Setup : In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethyl acetate.[6]

  • Catalyst : Add a catalytic amount of 10% Palladium on carbon (Pd/C). The catalyst provides a surface for the reaction between hydrogen and the nitro compound.

  • Hydrogenation : Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 15 psi).[6]

  • Reaction : Stir the mixture at room temperature. The reaction is self-validating as its completion can be monitored by the cessation of hydrogen uptake or by TLC analysis.

  • Isolation : Once the reaction is complete, filter the mixture through a pad of celite to remove the solid palladium catalyst. The celite prevents the fine catalyst particles from passing through the filter.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-4,5-dimethoxybenzoate, which can be further purified if necessary.[6]

Downstream Applications

The parent acid, 4,5-dimethoxy-2-nitrobenzoic acid, is used in the synthesis of 6,7-dimethoxyquinazoline derivatives.[7] The amino-benzoate product from the reduction is a key intermediate for various other complex molecules.

Safety and Handling

This compound should be handled with standard laboratory precautions. It may cause eye and skin irritation. Ingestion and inhalation may be harmful. It is incompatible with strong oxidizing agents, reducing agents, and strong acids.[2] Always consult the Safety Data Sheet (SDS) before handling.

References

A Senior Application Scientist's Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Well-Positioned Building Block

In the landscape of medicinal chemistry and drug development, the selection of starting materials is a decision of paramount strategic importance. An ideal intermediate is not merely a molecular scaffold but a repository of latent functionality, poised for controlled, sequential elaboration into a complex, biologically active molecule. Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS No: 26791-93-5) exemplifies this principle. Its elegantly substituted aromatic ring—featuring two activating methoxy groups, a versatile methyl ester, and a strategically placed, reducible nitro group—renders it a highly valuable precursor in the synthesis of a multitude of pharmaceutical agents, particularly in the realm of oncology and inflammatory diseases.[1][2]

This guide provides an in-depth examination of this key intermediate, moving beyond simple data recitation to explore the causality behind its synthesis, its pivotal chemical transformations, and its application in constructing complex therapeutic agents. The protocols and insights herein are curated for the practicing researcher, scientist, and drug development professional, aiming to provide both a robust theoretical grounding and actionable experimental methodologies.

Section 1: Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound must be unequivocally confirmed before its deployment in a synthetic sequence.

Physical and Chemical Properties

The compound is typically supplied as a pale yellow crystalline powder.[3] Its key properties are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 26791-93-5[3][4]
Molecular Formula C₁₀H₁₁NO₆[4][5]
Molecular Weight 241.20 g/mol [4][5]
Melting Point 141-144 °C[3]
Appearance Pale yellow crystalline powder[3]
Solubility Soluble in DMSO and methanol; Insoluble in water.[6]
IUPAC Name This compound
Spectroscopic Signature for Quality Control

Spectroscopic analysis provides a definitive fingerprint for the compound. While experimental spectra should always be run on the specific batch in use, the following data serve as a reliable reference for confirmation.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include singlets for the two aromatic protons, the two distinct methoxy groups, and the methyl ester group.[7][8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique validates the carbon framework of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying key functional groups, such as the strong absorbances corresponding to the nitro group (N-O stretches) and the carbonyl group (C=O stretch) of the ester.

Section 2: Synthesis of the Intermediate

The most common and industrially viable route to this compound begins with the commercially available 3,4-dimethoxybenzoic acid (veratric acid). The synthesis is a two-step process: regioselective nitration followed by esterification.[9][10]

Synthesis Workflow Overview

The logical flow from the starting material to the final intermediate is dictated by the directing effects of the substituents on the aromatic ring. The methoxy groups are ortho, para-directing and activating, while the carboxylic acid is meta-directing and deactivating. Nitration occurs ortho to one of the methoxy groups and meta to the carboxylic acid, leading to the desired 2-nitro isomer.

Synthesis_Workflow Start 3,4-Dimethoxybenzoic Acid (Veratric Acid) Intermediate 4,5-Dimethoxy-2-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Esterification (Methanol, H₂SO₄)

Caption: Synthetic pathway from veratric acid to the target intermediate.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

Causality: This protocol leverages the strong electrophilic character of the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, to achieve regioselective nitration of the electron-rich veratric acid ring.[9][10]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 3,4-dimethoxybenzoic acid (1.0 eq) to pre-cooled concentrated nitric acid.[10] Alternatively, a mixture of nitric acid in water or acetic acid can be used.[9]

  • Nitration: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for several hours (typically 6 hours).[9] The reaction progress should be diligently monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto ice-water. The product will precipitate as a solid.[9][10]

  • Isolation and Purification: Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like toluene to yield the pure 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.[9][10] A typical yield is around 77%.[9]

Experimental Protocol: Fischer Esterification

Causality: This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase its electrophilicity for attack by methanol.

  • Reaction Setup: To a solution of 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) in methanol (used in excess as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid.[11]

  • Reaction: Heat the mixture to reflux (approximately 60-70 °C) and stir for several hours (e.g., 55 hours), monitoring for completion via TLC.[11]

  • Work-up: After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to afford pure this compound.

Section 3: The Gateway Transformation: Reduction to Methyl 2-amino-4,5-dimethoxybenzoate

The true synthetic power of this compound is unlocked through the reduction of its nitro group. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, paving the way for a vast array of subsequent cyclization and coupling reactions essential for building complex heterocyclic drug scaffolds.[1][12]

Reduction_Workflow Nitro This compound Amino Methyl 2-amino-4,5-dimethoxybenzoate (Key Nucleophile) Nitro->Amino Catalytic Hydrogenation (H₂, 10% Pd/C)

Caption: The pivotal reduction reaction unlocking the intermediate's potential.

Experimental Protocol: Catalytic Hydrogenation

Causality: This is a highly efficient and clean method for nitro group reduction. The palladium-on-carbon (Pd/C) catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds, ultimately liberating water and producing the desired aniline with high selectivity and yield.[12][13]

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[12]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 15-60 psi) and stir the mixture vigorously at room temperature.[12][13]

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 16-24 hours.[12]

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.[12]

  • Purification: Wash the filter cake with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield Methyl 2-amino-4,5-dimethoxybenzoate, often as a light yellow solid of high purity (yields can be as high as 97%).[12]

Section 4: Application in Drug Synthesis: Constructing the Quinazoline Scaffold

The 2-amino-4,5-dimethoxybenzoate intermediate is a direct precursor to 6,7-dimethoxy-substituted quinazolinones, a core scaffold found in numerous kinase inhibitors, including the EGFR inhibitor Gefitinib.[14][15] The synthesis involves a cyclization to form the heterocyclic core, followed by functionalization to introduce the pharmacophoric elements.

Synthetic Pathway to Kinase Inhibitor Scaffolds

The aniline intermediate undergoes a series of transformations—cyclization, chlorination, and aromatic nucleophilic substitution (SₙAr)—to build the final drug molecule.

Drug_Synthesis Amino Methyl 2-amino-4,5- dimethoxybenzoate Quin 6,7-Dimethoxyquinazolin- 4(3H)-one Amino->Quin Cyclization (e.g., Formamide) Chloro 4-Chloro-6,7-dimethoxy- quinazoline Quin->Chloro Chlorination (e.g., POCl₃) Final Kinase Inhibitor (e.g., Gefitinib Scaffold) Chloro->Final SₙAr Reaction (Substituted Aniline)

Caption: Pathway from the key amine to a functionalized quinazoline drug scaffold.

Overview of Key Transformations
  • Cyclization: The aminobenzoate is reacted with a source of one carbon, such as formamide or formamidine salts, at high temperature. This reaction constructs the pyrimidinone ring of the quinazolinone system.[10][14]

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. It is converted to a highly reactive chloro group using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This step activates the scaffold for the crucial subsequent coupling reaction.[14]

  • SₙAr Coupling: The final step involves the reaction of the 4-chloroquinazoline with a substituted aniline (e.g., 3-chloro-4-fluoroaniline in the case of Gefitinib).[14] The electron-deficient quinazoline ring readily undergoes nucleophilic aromatic substitution, displacing the chloride and forging the key carbon-nitrogen bond that is central to the final drug's structure and activity.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

  • Precautionary Measures: Always handle in a well-ventilated area or fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid breathing dust.

  • First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[16][17]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[16] Ambient temperature is suitable for storage.

  • Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, and strong acids.[4]

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

This compound is a testament to the power of strategic molecular design. Its straightforward synthesis and, most critically, the facile and high-yielding reduction of its nitro group to the corresponding aniline, provide a reliable gateway to a rich diversity of complex heterocyclic structures.[1] The successful and widespread application of this intermediate in the synthesis of potent kinase inhibitors for treating life-threatening diseases underscores its profound importance in modern drug discovery. The robust protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently leverage this versatile building block in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate from Vanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for producing Methyl 4,5-dimethoxy-2-nitrobenzoate, a valuable nitroaromatic compound, starting from the readily available bio-based chemical, vanillic acid. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development. It outlines a reliable two-step synthetic strategy, beginning with the electrophilic nitration of vanillic acid to form 5-nitrovanillic acid, followed by a comprehensive methylation to yield the target compound. This guide emphasizes the mechanistic rationale behind experimental choices, provides detailed, step-by-step laboratory protocols, and includes critical safety information and data presentation to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The synthesis of substituted nitroaromatic compounds is a cornerstone of modern organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and material science. This compound is one such intermediate, derivable from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a renewable feedstock obtained from the oxidation of vanillin.[1]

The synthetic transformation is efficiently achieved in two primary steps:

  • Nitration: An electrophilic aromatic substitution reaction introduces a nitro (-NO₂) group onto the vanillic acid backbone at the position ortho to the hydroxyl group.

  • Methylation: A subsequent reaction methylates both the phenolic hydroxyl and the carboxylic acid functional groups to yield the final product.

This strategy is chemically sound due to the directing effects of the functional groups on the aromatic ring and the distinct reactivity of the hydroxyl and carboxylic acid moieties under specific methylation conditions.

Overall Synthetic Workflow

The pathway from the starting material to the final product is a sequential process involving the formation of a key intermediate.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Methylation A Vanillic Acid B 5-Nitrovanillic Acid (Intermediate) A->B HNO₃ / Acetic Acid C This compound (Final Product) B->C Dimethyl Sulfate / Base

Caption: High-level workflow for the synthesis.

Step 1: Nitration of Vanillic Acid

The first critical step is the regioselective nitration of the vanillic acid ring. This process is a classic example of electrophilic aromatic substitution.

Mechanism and Rationale

The nitration of an aromatic ring proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺).[2] In the laboratory, this is typically generated in situ from concentrated nitric acid, often with a stronger acid catalyst like sulfuric acid.[3][4] However, for activated rings like vanillic acid, a milder system such as nitric acid in glacial acetic acid is sufficient and offers better control.[5][6]

The existing substituents on the vanillic acid ring—the hydroxyl (-OH) and methoxy (-OCH₃) groups—are strong activating groups and are ortho, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. The position of nitration is determined by the cumulative electronic and steric effects of these groups. The C5 position (ortho to the hydroxyl and meta to the carboxyl group) is the most electronically favorable and sterically accessible site for electrophilic attack, leading to the formation of 5-nitrovanillic acid as the major product.[7]

Careful temperature control is paramount during this step. Nitration is a highly exothermic reaction, and elevated temperatures can lead to the formation of undesired byproducts, including dinitro compounds.[5]

Detailed Experimental Protocol: Synthesis of 5-Nitrovanillic Acid

This protocol is adapted from standard procedures for the nitration of vanillin derivatives.[5][6][8]

Materials:

  • Vanillic Acid

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Ice-cold deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillic acid (1 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0-5°C.

  • Nitrating Agent Addition: Add concentrated nitric acid (approximately 1.05 to 1.1 equivalents) dropwise to the cooled, stirring solution. It is critical to maintain the internal temperature below 10°C throughout the addition to prevent over-nitration.[5][6]

  • Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting vanillic acid spot is consumed.

  • Quenching & Precipitation: Once complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. This will cause the product to precipitate out of solution.

  • Isolation: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying & Purification: Dry the crude product. For higher purity, the 5-nitrovanillic acid can be recrystallized from an ethanol/water mixture.

Characterization

The identity and purity of the synthesized 5-nitrovanillic acid should be confirmed using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Step 2: Methylation of 5-Nitrovanillic Acid

The second step involves the exhaustive methylation of both the carboxylic acid and the phenolic hydroxyl group of the 5-nitrovanillic acid intermediate.

Mechanism and Rationale

Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and efficient methylating agent for this transformation.[9] The reaction is typically performed in the presence of a base (like sodium hydroxide or potassium carbonate) and a suitable solvent.

The mechanism involves two distinct nucleophilic substitution reactions:

  • Esterification: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate, forming a methyl ester.

  • Williamson Ether Synthesis: Similarly, the phenoxide anion, formed from the deprotonation of the hydroxyl group, attacks another molecule of dimethyl sulfate to form the methoxy ether.

Using a sufficient excess of both the base and dimethyl sulfate ensures that both acidic protons are removed and both functional groups are methylated to drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the methylation of phenols and carboxylic acids using dimethyl sulfate.[9]

Materials:

  • 5-Nitrovanillic Acid

  • Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Acetone or a similar polar aprotic solvent

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, add 5-nitrovanillic acid (1 equivalent), the chosen base (e.g., K₂CO₃, >2 equivalents), and the solvent (e.g., acetone).

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (>2 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 8-12 hours.

  • Monitoring: Track the disappearance of the starting material using TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acidic starting material) and then with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.

G start Dissolve 5-Nitrovanillic Acid, Base, and Solvent add_dms Add Dimethyl Sulfate start->add_dms reflux Heat to Reflux (8-12 hours) add_dms->reflux monitor Monitor by TLC reflux->monitor workup Cool, Filter Salts, Evaporate Solvent monitor->workup Reaction Complete extract Dissolve in Ethyl Acetate, Wash with NaHCO₃ & Brine workup->extract dry Dry with Na₂SO₄, Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the methylation step.

Data Summary and Yields

The following table provides an overview of the reagents and typical yields reported for analogous reactions. Actual yields may vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsProductTypical Yield
1. Nitration Vanillic AcidHNO₃, CH₃COOH5-Nitrovanillic Acid~75-85%[11]
2. Methylation 5-Nitrovanillic Acid(CH₃)₂SO₄, BaseThis compound~85-95%[10]

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Nitric Acid: A strong oxidizer and is highly corrosive. It can cause severe skin and eye burns. Handle with extreme care.

  • Dimethyl Sulfate (DMS): Extremely hazardous. It is a potent alkylating agent, highly toxic, a suspected human carcinogen, and can be fatal if inhaled, swallowed, or absorbed through the skin.[12] All manipulations involving DMS must be performed with extreme caution. Any residual DMS in the reaction mixture should be quenched properly with an aqueous base solution (e.g., NaOH or ammonia).[12]

  • Glacial Acetic Acid: Corrosive and can cause skin and eye burns.

  • Sodium Hydroxide: Caustic and can cause severe burns.

A thorough risk assessment must be performed before commencing any experimental work.

Conclusion

The synthesis of this compound from vanillic acid is a robust and high-yielding two-step process. By leveraging a controlled electrophilic nitration followed by a comprehensive methylation, this valuable intermediate can be efficiently prepared. This guide provides the foundational mechanistic understanding and detailed protocols necessary for the successful execution of this synthesis in a laboratory setting. Adherence to the outlined procedures and stringent safety protocols is essential for achieving reproducible results and ensuring operator safety.

References

"Methyl 4,5-dimethoxy-2-nitrobenzoate" precursors and downstream products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate: Synthesis, Key Reactions, and Applications in Drug Discovery

Introduction

This compound is a strategically functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex heterocyclic molecules with significant therapeutic potential.[1][2] Its structure, featuring a nitro group ortho to a methyl ester and two electron-donating methoxy groups on the benzene ring, provides a versatile platform for constructing a variety of bioactive scaffolds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a key functional handle for subsequent chemical transformations.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of this key intermediate, an exploration of its primary precursors, and a detailed analysis of its conversion into high-value downstream products. We will delve into the causality behind experimental choices, provide field-proven protocols, and visualize the core chemical transformations to empower researchers in their synthetic endeavors.

PART 1: Synthesis and Precursors of this compound

The efficient synthesis of this compound is paramount to its utility. The most common and economically viable routes begin with readily available substituted benzoic acids.

Key Precursor: Veratric Acid

The primary and most common precursor for the synthesis of this compound is 3,4-dimethoxybenzoic acid, also known as Veratric Acid.[3][4] Veratric acid is an inexpensive, commercially available starting material derived from vanillin. Its two methoxy groups are crucial as they activate the aromatic ring towards electrophilic substitution and are ultimately present in the final target molecule and its derivatives.

Synthetic Pathway: From Veratric Acid to the Target Ester

The transformation from veratric acid to this compound is typically a two-step process: (1) Nitration of the aromatic ring, followed by (2) Esterification of the carboxylic acid.

Step 1: Electrophilic Aromatic Substitution: Nitration

The core of the synthesis involves the regioselective nitration of veratric acid to introduce the nitro group at the C2 position, yielding 4,5-dimethoxy-2-nitrobenzoic acid.[5] The methoxy groups at C3 and C4 are ortho, para-directing. The C2 and C6 positions are activated, but the C2 position is sterically less hindered and electronically favored, leading to the desired product. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid.[4]

Step 2: Fischer Esterification

Following nitration, the resulting 4,5-dimethoxy-2-nitrobenzoic acid is converted to its methyl ester. This is commonly achieved through a Fischer esterification reaction, where the carboxylic acid is heated with an excess of methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[6]

Experimental Protocol: Synthesis from Veratric Acid

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Part A: Nitration of Veratric Acid [5]

  • Reaction Setup: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add 3,4-dimethoxybenzoic acid (veratric acid) (10 g, 54.9 mmol).

  • Reagent Addition: Slowly add a 20% aqueous solution of nitric acid (50 mL) to the flask with continuous stirring while maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is heated to 60 °C and stirred for approximately 6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. This yields crude 4,5-dimethoxy-2-nitrobenzoic acid.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford a light yellow solid (typical yield: ~77%).[5]

Part B: Esterification of 4,5-Dimethoxy-2-nitrobenzoic Acid [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 4,5-dimethoxy-2-nitrobenzoic acid (16.0 g, 75 mmol) in methanol (160 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (4.3 mL) to the solution with stirring.

  • Reaction: Heat the mixture to reflux (60-70 °C) and maintain for several hours (reaction can be monitored by TLC until the starting carboxylic acid is consumed).

  • Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, and then washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, which can be further purified by recrystallization.

Visualization of Synthesis Pathway

The following diagram illustrates the two-step synthesis from veratric acid.

Synthesis VeratricAcid Veratric Acid (3,4-Dimethoxybenzoic Acid) NitroAcid 4,5-Dimethoxy-2-nitrobenzoic Acid VeratricAcid->NitroAcid HNO₃, H₂SO₄ (Nitration) FinalProduct Methyl 4,5-dimethoxy- 2-nitrobenzoate NitroAcid->FinalProduct CH₃OH, H⁺ (Esterification)

Caption: Synthesis of this compound from Veratric Acid.

PART 2: Key Reactions and Downstream Products

The true value of this compound lies in its facile conversion into a key amine intermediate, which opens a gateway to a rich variety of heterocyclic structures.[7]

Reduction of the Nitro Group: A Gateway to Bioactive Scaffolds

The most critical downstream reaction is the reduction of the nitro group to a primary amine, yielding Methyl 2-amino-4,5-dimethoxybenzoate .[8] This transformation is pivotal as the resulting ortho-amino benzoate is a classic precursor for constructing fused heterocyclic systems.

Causality: The presence of the amino group and the ester on adjacent carbons provides the necessary functionality for cyclization reactions with various electrophiles, leading to the formation of six-membered heterocyclic rings.

Common Reduction Methodologies:

  • Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile and high yields. A palladium-on-carbon (Pd/C) catalyst is typically used under an atmosphere of hydrogen gas.[8][9] The reaction proceeds under mild conditions (room temperature and moderate pressure) and the only byproduct is water.

  • Metal-Acid Reduction: Classic methods using metals like iron, tin, or tin(II) chloride in an acidic medium are also effective.[10][11] For example, iron powder in acetic acid or ethanol/water with HCl can be used.[10] These methods are robust and cost-effective but can require more demanding work-up procedures to remove metal salts.

Detailed Protocol: Catalytic Hydrogenation of the Nitro Group[8]
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1.9 g, 7.2 mmol) in a suitable solvent such as methanol or ethyl acetate (50 mL).[8]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.2 g) to the solution.

  • Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas to the desired pressure (e.g., 15-50 psi).[8][11]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction typically runs for 16-24 hours.[8]

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite®.

  • Purification: Wash the filter cake with the solvent. The combined filtrate is then concentrated under reduced pressure to afford Methyl 2-amino-4,5-dimethoxybenzoate, often as a light yellow solid in high yield (>95%).[8] The product can be used directly or purified further by column chromatography.

Downstream Product I: Synthesis of Quinazolinones

Methyl 2-amino-4,5-dimethoxybenzoate is a direct precursor to quinazolinone derivatives, a scaffold present in numerous approved drugs, including the EGFR inhibitor Gefitinib.[10][12]

Reaction Pathway: The synthesis involves a cyclization reaction between the ortho-amino benzoate and a one-carbon source. For instance, heating the amine with formamidine acetate or formamide leads to the formation of the 6,7-dimethoxyquinazolin-4-one ring system.[12][13]

  • Cyclization: The amino group of the intermediate attacks the carbon of the formamidine or formamide.

  • Condensation: Subsequent intramolecular condensation and elimination of ammonia and methanol (or water) results in the formation of the fused heterocyclic product.

Downstream Product II: Synthesis of Benzodiazepines

The ortho-amino benzoate intermediate can also serve as a precursor for the synthesis of benzodiazepines, a class of psychoactive drugs. The synthesis typically involves condensation with an α-amino acid or its derivative, followed by cyclization to form the characteristic seven-membered diazepine ring fused to the benzene ring.[14]

Visualization of Downstream Pathways

The diagram below illustrates the pivotal role of the nitro-to-amino reduction and subsequent cyclizations.

Downstream Start Methyl 4,5-dimethoxy- 2-nitrobenzoate Intermediate Methyl 2-amino-4,5-dimethoxybenzoate Start->Intermediate Reduction (H₂, Pd/C) [Key Transformation] Quinazolinone Quinazolinone Derivatives (e.g., for Gefitinib) Intermediate->Quinazolinone Cyclization (e.g., with Formamidine Acetate) Benzodiazepine Benzodiazepine Scaffolds Intermediate->Benzodiazepine Cyclization (e.g., with α-amino acids)

Caption: Key downstream synthetic pathways from this compound.

PART 3: Data Summary

PropertyValueSource(s)
Chemical Name This compound[15]
Synonyms Methyl 6-nitroveratrate; 4,5-Dimethoxy-2-nitrobenzoic acid methyl ester[15][16]
CAS Number 26791-93-5[1][17]
Molecular Formula C₁₀H₁₁NO₆[15][17]
Molecular Weight 241.20 g/mol [15]
Appearance Pale yellow crystalline powder/solid[1][15]
Melting Point 141-144 °C[1]

Conclusion

This compound is more than a simple chemical; it is an enabling building block for advanced organic synthesis. Its straightforward preparation from inexpensive precursors like veratric acid, combined with the highly efficient and strategic reduction of its nitro group, provides a reliable route to the versatile Methyl 2-amino-4,5-dimethoxybenzoate intermediate. This intermediate is the cornerstone for the construction of medicinally relevant heterocyclic scaffolds, including quinazolinones and benzodiazepines. The protocols and pathways detailed in this guide underscore the compound's strategic importance and are intended to empower researchers to leverage this key intermediate in their drug discovery and development programs.

References

The Alchemist's Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate: A Technical Guide to Safe Laboratory Handling and Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis, presents a unique set of handling and safety challenges in the research and development laboratory. This in-depth technical guide provides a comprehensive framework for its safe use, drawing upon established principles of chemical hygiene and risk mitigation. Moving beyond a simple recitation of procedural steps, this document elucidates the causal reasoning behind each recommendation, empowering researchers, scientists, and drug development professionals to cultivate a proactive and self-validating culture of safety. By integrating authoritative standards from OSHA and the American Chemical Society with practical, field-proven insights, this guide aims to serve as an essential resource for any laboratory working with this and structurally related nitroaromatic compounds.

Compound Profile and Hazard Identification

Table 1: Physicochemical and Toxicological Data

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 26791-93-5[3]
Molecular Formula C₁₀H₁₁NO₆[1]
Molecular Weight 241.2 g/mol [2]
Appearance Pale yellow crystalline powder[1][2]
Melting Point 141-144 °C[1]
Acute Toxicity (Oral, Dermal, Inhalation) Data not available[3]
Carcinogenicity Not listed by ACGIH, IARC, or NTP[3]
Known Incompatibilities Strong oxidizing agents, reducing agents, strong acids, strong bases[3][4][5]

The nitro functional group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the ester group.[6] Aromatic nitro compounds, as a class, are known to have potential for mutagenicity and carcinogenicity, and can cause systemic effects such as methemoglobinemia.[7] Therefore, in the absence of specific data for this compound, it is prudent to handle it as a substance with the potential for significant health effects upon exposure.

The Core of Safe Handling: A Risk-Based Approach

The Occupational Safety and Health Administration's (OSHA) "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[3][8][9] This plan should be the foundational document guiding all work with hazardous chemicals. The American Chemical Society (ACS) further advocates for a risk-based safety paradigm summarized by the acronym RAMP: R ecognize the hazards, A ssess the risks of the hazards, M inimize the risks of the hazards, and P repare for emergencies.[10][11]

Engineering Controls: The First Line of Defense

The primary method for minimizing exposure to powdered chemicals is through the use of appropriate engineering controls.

  • Chemical Fume Hood: All weighing and transfer operations involving this compound powder should be conducted within a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

  • Ventilated Enclosures: For procedures that do not require a full fume hood, a ventilated balance enclosure can provide localized exhaust to capture any dust generated during weighing.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE is a critical component of safe handling.[4][12]

  • Hand Protection: Due to the potential for skin irritation and absorption, appropriate chemical-resistant gloves are mandatory. Butyl rubber gloves are recommended for handling nitro compounds.[13] Nitrile gloves may offer short-term splash protection but should be changed immediately upon contamination.[12] All gloves should be inspected for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are required for all procedures. When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Protective Clothing: A laboratory coat should be worn at all times. For tasks with a higher risk of contamination, disposable coveralls may be appropriate.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection may be necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is recommended for handling fine powders.[1] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training, as mandated by OSHA.[9]

Standard Operating Procedures: From Weighing to Waste

Adherence to well-defined Standard Operating Procedures (SOPs) is paramount for ensuring consistent and safe laboratory practices.

Weighing and Handling of Powdered this compound

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Post-Weighing Prep Don appropriate PPE: - Butyl rubber gloves - Safety goggles & face shield - Lab coat Hood Ensure chemical fume hood is operational (check airflow indicator) Weigh Place analytical balance inside the fume hood Hood->Weigh Tare Tare a suitable, labeled container Weigh->Tare Transfer Carefully transfer the powder using a spatula Tare->Transfer Close Immediately close the stock container Transfer->Close Clean Decontaminate spatula and work surface with a damp cloth Close->Clean Dispose Dispose of contaminated wipes as hazardous waste Clean->Dispose Doff Remove PPE and wash hands thoroughly Dispose->Doff

Experimental Protocol: Weighing and Transfer

  • Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Don the required PPE, including butyl rubber gloves, safety goggles, and a lab coat. A face shield is recommended.

  • Weighing: Place an analytical balance inside the fume hood. Use a tared, appropriately labeled receiving vessel.

  • Transfer: Use a spatula to carefully transfer the desired amount of this compound from the stock container to the receiving vessel. Avoid creating dust by using slow, deliberate movements.

  • Container Sealing: Immediately after the transfer, securely close the stock container.

  • Decontamination: Decontaminate the spatula and any potentially contaminated surfaces within the fume hood using a cloth dampened with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of the cleaning materials as hazardous waste.

  • Post-Handling: Remove PPE and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[3]

  • Keep the container tightly closed to prevent the absorption of moisture.[3]

  • Segregate from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids and bases.[3][4][5]

Waste Disposal

All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.

  • Collect in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[3]

Emergency Preparedness: A Proactive Stance

In accordance with the RAMP principles, preparing for emergencies is a critical component of laboratory safety.[10][11]

Spill Response

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

Spill_Response Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Evacuate Evacuate the area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess PPE Don appropriate PPE, including respiratory protection if needed Assess->PPE Contain Cover the spill with an inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep the material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent and then soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to the Chemical Hygiene Officer Dispose->Report

Experimental Protocol: Solid Spill Cleanup

  • Immediate Actions: Alert all personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Assessment: From a safe distance, assess the extent of the spill and any immediate hazards.

  • PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.

  • Containment: Gently cover the spilled solid with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent to prevent it from becoming airborne.[14]

  • Collection: Carefully sweep the mixture into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area by wiping with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[14] All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the designated Chemical Hygiene Officer.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated understanding of the potential hazards and the rationale behind each safety measure. By integrating the principles outlined in this guide into daily laboratory practice, researchers and drug development professionals can confidently and responsibly advance their scientific endeavors while ensuring the well-being of themselves and their colleagues. This commitment to a proactive, knowledge-based safety culture is the ultimate hallmark of scientific integrity and excellence.

References

"Methyl 4,5-dimethoxy-2-nitrobenzoate" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of Methyl 4,5-dimethoxy-2-nitrobenzoate Under Acidic and Basic Conditions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound, a key intermediate in pharmaceutical synthesis and organic chemistry. An understanding of a molecule's stability is paramount for the development of robust formulations, defining storage conditions, and ensuring the integrity of synthetic pathways.[1] This document delves into the theoretical and practical aspects of the compound's degradation under acidic and basic conditions, guided by the principles of forced degradation studies. We will explore the underlying reaction mechanisms, provide validated experimental protocols for stability assessment, and discuss the analytical methodologies required for the accurate quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's chemical behavior.

Introduction: The Imperative of Stability Analysis

This compound is a substituted aromatic compound whose utility is defined by the interplay of its functional groups: a methyl ester, two methoxy groups, and a nitro group. The electron-withdrawing nature of the nitro group, positioned ortho to the ester, significantly influences the molecule's reactivity.[2] Forced degradation, or stress testing, is an essential component of the drug development process, designed to identify likely degradation products and establish the intrinsic stability of a molecule.[3] These studies are critical for developing stability-indicating analytical methods and understanding how a drug substance might change under various environmental factors.[1][3] This guide will focus specifically on the hydrolytic stability of this compound, a primary degradation pathway for ester-containing molecules.

Molecular Structure and Predicted Reactivity

The stability of this compound is dictated by the chemical properties of its constituent functional groups and their electronic interplay.

  • Methyl Ester: The ester functional group is the most probable site of degradation under both acidic and basic conditions through hydrolysis.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring and, critically, of the ester's carbonyl carbon.[4][5] This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, particularly by the hydroxide ion in basic conditions.

  • Methoxy Groups (-OCH₃): The two methoxy groups are electron-donating via the resonance effect, which increases the electron density on the benzene ring.[6] While methoxy groups themselves are generally stable, they can be cleaved under very harsh acidic conditions, though this is not a typical outcome in standard forced degradation studies. Their electron-donating nature slightly counteracts the powerful withdrawing effect of the nitro group, but the ortho-nitro group's influence on the ester is dominant.

The primary degradation pathway for this molecule is expected to be the hydrolysis of the methyl ester to form 4,5-dimethoxy-2-nitrobenzoic acid and methanol.

Stability Profile under Acidic Conditions: Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester functionality of this compound is susceptible to hydrolysis. This reaction is typically slower than base-catalyzed hydrolysis.

Mechanism of Acid Hydrolysis

The reaction proceeds via a multi-step mechanism:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol and reforming the carbonyl group of the carboxylic acid.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final product, 4,5-dimethoxy-2-nitrobenzoic acid, and regenerate the acid catalyst.

Experimental Protocol: Forced Degradation (Acidic)

This protocol outlines a standard procedure for assessing the stability of the title compound in an acidic solution.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution (for neutralization)

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition Setup: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 4.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of methanol and water. This results in a final concentration of 0.1 mg/mL in 0.4 M HCl.

  • Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL volumetric flask and diluting to the mark with the 50:50 methanol/water mixture.

  • Incubation: Place the stress sample and the control sample in a heating block set to 60 °C.

  • Time-Point Analysis: Withdraw aliquots (e.g., 100 µL) from the stress and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of 1.0 M NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of the primary degradant, 4,5-dimethoxy-2-nitrobenzoic acid.[7]

Visualization: Acid Hydrolysis Workflow

cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis P1 Prepare 1 mg/mL Stock Solution in Methanol P2 Create Stress Sample: Stock + 1.0 M HCl + Diluent P1->P2 P3 Create Control Sample: Stock + Diluent P1->P3 S1 Incubate Samples at 60 °C P2->S1 P3->S1 S2 Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) S1->S2 A1 Neutralize Aliquots with 1.0 M NaOH S2->A1 A2 Dilute with Mobile Phase A1->A2 A3 Inject into HPLC-UV System A2->A3 A4 Quantify Parent & Degradant A3->A4 cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis P1 Prepare 1 mg/mL Stock Solution in Methanol P2 Create Stress Sample: Stock + 0.1 M NaOH + Diluent P1->P2 P3 Create Control Sample: Stock + Diluent P1->P3 S1 Incubate Samples at Room Temperature P2->S1 P3->S1 S2 Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) S1->S2 A1 Neutralize Aliquots with 0.1 M HCl S2->A1 A2 Dilute with Mobile Phase A1->A2 A3 Inject into HPLC-UV System A2->A3 A4 Quantify Parent & Degradant A3->A4

References

An In-depth Technical Guide to the Solubility of Methyl 4,5-dimethoxy-2-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4,5-dimethoxy-2-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document moves beyond a simple data sheet to offer a framework for understanding and determining solubility, empowering researchers to make informed decisions in experimental design, from reaction chemistry to formulation.

Introduction: The Significance of Solubility for this compound

This compound (CAS No: 26791-93-5) is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its molecular structure, featuring a nitro group ortho to a methyl ester and two methoxy groups on the benzene ring, dictates its reactivity and physicochemical properties.

Understanding the solubility of this compound in various organic solvents is a critical first step in its application. Solvent choice impacts:

  • Reaction Kinetics and Yield: Ensuring reactants are in the same phase is fundamental for successful chemical synthesis.

  • Purification and Crystallization: Knowledge of differential solubility is key to designing effective purification strategies.[2]

  • Analytical Method Development: Accurate and reproducible analytical methods depend on the compound's behavior in the chosen solvent.[2]

  • Formulation: For pharmaceutical applications, solubility is a primary determinant of a drug's bioavailability and shelf-life.[2]

Due to a lack of extensive published quantitative solubility data for this compound, this guide provides a theoretical framework for predicting solubility and a detailed experimental protocol for its determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound contains both polar and non-polar regions, suggesting a varied solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₆[4][5]
Molecular Weight 241.20 g/mol [4]
Appearance Pale yellow, Powder/Solid[6][7]
Melting Point 141 - 144 °C[4][6]
LogP (Predicted) 1.99[4]

The presence of the polar nitro (-NO₂) and ester (-COOCH₃) groups, along with the two methoxy (-OCH₃) groups, contributes to the molecule's polarity. However, the benzene ring provides a significant non-polar characteristic.[1] Based on this structure and the general solubility of similar nitroaromatic compounds, the following solubility trends can be predicted[2][8][9]:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good to moderate solubility. The hydroxyl group of the solvent can participate in hydrogen bonding with the oxygen atoms of the nitro, ester, and methoxy groups.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM)): Good solubility is anticipated due to favorable dipole-dipole interactions between the solvent and the polar functional groups of the molecule.[2][10]

  • Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected as the non-polar solvent will not effectively solvate the polar functional groups of this compound.

  • Water: Very low solubility is predicted due to the hydrophobic nature of the aromatic ring and the lack of extensive hydrogen bonding capability to overcome the crystal lattice energy of the solid.[1][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Safety Precautions
  • Handle this compound in accordance with its Safety Data Sheet (SDS).[6][7][11]

  • Work in a well-ventilated fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[4][11]

  • Avoid inhalation of dust and contact with skin and eyes.[11]

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vial B Add known volume of solvent A->B  Add solvent C Seal vial and place in constant temperature bath B->C  Equilibrate D Stir for 24-48 hours to reach equilibrium C->D E Allow solid to settle D->E  Sample F Filter supernatant using syringe filter E->F G Dilute aliquot of filtrate F->G H Analyze by HPLC or UV-Vis G->H  Analyze J Calculate concentration (solubility) H->J I Prepare calibration curve I->J  Calculate

Caption: Workflow for determining the solubility of a solid compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure solid is present after equilibration.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.[12]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir vigorously for a sufficient time to reach equilibrium (typically 24-48 hours).[13] This ensures the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the tested solvent. Express the solubility in units such as mg/mL or mol/L.

Interpreting and Applying Solubility Data

The experimentally determined solubility data will provide a quantitative basis for solvent selection. For instance, in preparative chemistry, a solvent with high solubility at an elevated temperature and lower solubility at room temperature would be ideal for recrystallization. Conversely, for a chemical reaction, a solvent that readily dissolves all reactants at the reaction temperature would be chosen.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a systematic approach based on its physicochemical properties and established experimental methods can provide the necessary information for its effective use. By understanding the principles of solubility and applying the detailed protocol outlined in this guide, researchers can confidently determine the solubility of this compound in a variety of organic solvents, thereby optimizing its application in their scientific endeavors.

References

Methodological & Application

Synthesis of "Methyl 2-amino-4,5-dimethoxybenzoate" from "Methyl 4,5-dimethoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate

Introduction: The Significance of a Core Synthetic Transformation

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of fine chemicals, dyes, and agrochemicals. In the pharmaceutical landscape, this reaction is particularly crucial as aromatic amines, such as Methyl 2-amino-4,5-dimethoxybenzoate, serve as versatile building blocks for numerous active pharmaceutical ingredients (APIs). The title compound is a key intermediate whose efficient synthesis is of paramount importance to drug development professionals.

This document provides an in-depth guide for researchers and scientists on the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate via the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate. We will explore the two most prevalent and effective methodologies for this conversion: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride (SnCl₂). The causality behind experimental choices, detailed step-by-step protocols, troubleshooting, and safety considerations are discussed to ensure reproducible and high-yielding results.

Reaction Overview & Mechanistic Rationale

The fundamental transformation involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂). While seemingly straightforward, the choice of methodology is critical and depends on factors such as substrate compatibility, scale, and available equipment.

Overall Reaction:

Chemical reaction scheme showing the conversion of this compound to Methyl 2-amino-4,5-dimethoxybenzoate.

Figure 1. General scheme for the reduction of this compound.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is frequently the method of choice for nitro reductions due to its high efficiency, excellent selectivity, and operational simplicity.[1][2] The heterogeneous nature of the Pd/C catalyst allows for its straightforward removal by filtration, simplifying product purification.[3]

Mechanism: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitroaromatic compound also adsorbs onto the catalyst, where it undergoes a stepwise reduction via nitroso and hydroxylamine intermediates before the final amine product is formed and desorbed.[3]

Method 2: Tin(II) Chloride (SnCl₂) Reduction

The use of tin(II) chloride in an acidic medium is a classic and robust method for nitro group reduction.[1] This method is particularly valuable when the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes or certain protecting groups).[4]

Mechanism: The reduction proceeds via a series of single-electron transfers from the Sn²⁺ ion, which acts as the reducing agent.[4][5] In the presence of an acid (typically HCl, generated in situ or added), the oxygen atoms of the nitro group are sequentially protonated and removed as water, with the nitrogen atom being reduced to the amine.[5] A significant drawback can be the work-up, as tin salts may precipitate, leading to purification challenges.[4][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both catalytic hydrogenation and tin(II) chloride reduction.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often preferred for its clean reaction profile and high yield.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 5-10% wt.

  • Solvent: Methanol or Ethyl Acetate (ACS grade)

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert Gas (Nitrogen or Argon)

  • Celite® (for filtration)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or a two-neck flask with a septum and H₂ balloon setup

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Nitro Compound in Methanol B Add Pd/C Catalyst (5-10% wt) A->B C Purge with N₂/Ar B->C D Introduce H₂ Atmosphere (1 atm or 15 psi) C->D E Stir at RT (16-24h) D->E F Monitor by TLC E->F G Filter through Celite to remove Pd/C F->G H Wash Celite pad with Methanol G->H I Concentrate Filtrate (Rotary Evaporator) H->I J Purify by Column Chromatography or Recrystallization I->J K K J->K Final Product: Methyl 2-amino-4,5-dimethoxybenzoate

Caption: Workflow for Pd/C Catalytic Hydrogenation.

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.9 g, 7.2 mmol).

  • Dissolve the starting material in 50 mL of methanol.[7]

  • Carefully add 10% Pd/C catalyst (e.g., 0.2 g) to the solution under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric; do not add it to the solvent in open air, especially if dry.

  • Seal the flask and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Introduce hydrogen gas into the flask, either by connecting to a hydrogenator (set to ~15 psi) or by filling a balloon and attaching it to the flask.[7]

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.[7]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. A typical eluent system is petroleum ether:ethyl acetate (10:1).[7]

  • Once complete, carefully purge the flask with inert gas again to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol or ethyl acetate to ensure all product is collected.[7][8]

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient or by recrystallization to afford the pure product as a white to light yellow solid.[7]

Protocol 2: Tin(II) Chloride (SnCl₂) Reduction

This protocol is a reliable alternative, particularly useful in laboratories not equipped for hydrogenation.

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Solvent: Ethanol or Ethyl Acetate (ACS grade)

  • Ethyl Acetate (for extraction)

  • Aqueous Base: 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the nitroaromatic compound (1 equivalent) in ethanol (5-10 mL per gram of substrate).[9]

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 4-5 equivalents.

  • Heat the reaction mixture to reflux (or stir at 30-50°C) for 1-3 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC until completion.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up (Critical Step): a. To the crude residue, add ethyl acetate and 2M aq. NaOH solution. b. Stir vigorously. An initial thick white precipitate of tin salts will form. c. Continue adding the NaOH solution portion-wise with vigorous stirring until the precipitate dissolves and two clear layers are formed. The tin hydroxides are amphoteric and will dissolve at a high pH (typically >12) to form soluble stannates.[10] This step is crucial to prevent intractable emulsions.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as described in Protocol 1, if necessary.

Data Presentation & Characterization

Comparative Reaction Data
ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂) Reduction
Primary Reagent H₂ gas, 10% Pd/CSnCl₂·2H₂O
Solvent Methanol or Ethyl Acetate[7]Ethanol or Ethyl Acetate[9]
Temperature Room Temperature[7]30°C - Reflux
Reaction Time 16 - 24 hours[7]1 - 3 hours
Typical Yield 88 - 97%[7]Generally good, but can be lower due to work-up losses
Work-up Simple filtration[7]Basic aqueous extraction, potential for emulsions[6][10]
Product Characterization
  • Compound Name: Methyl 2-amino-4,5-dimethoxybenzoate

  • Appearance: White to light yellow crystalline solid.[7][11]

  • Melting Point: 91-93°C.[7]

  • Molecular Formula: C₁₀H₁₃NO₄

  • Molecular Weight: 211.22 g/mol

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[12]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.12 (s, 1H), 6.45 (s, 2H, -NH₂), 6.36 (s, 1H), 3.74 (s, 6H, 2x -OCH₃), 3.64 (s, 3H, -COOCH₃).[7]

Safety & Handling

A thorough risk assessment must be conducted before commencing any experimental work.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry or spent. Handle with care, preferably under an inert atmosphere. Do not allow the filtered catalyst to dry in the air; quench it carefully with water while still wet on the filter paper for disposal.[3]

  • Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free from leaks. Use in a well-ventilated area away from ignition sources.

  • Tin(II) Chloride (SnCl₂): Corrosive and causes severe skin burns and eye damage.[13][14] It may also cause an allergic skin reaction.[13] Avoid inhaling dust and prevent contact with skin and eyes.[15]

  • Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from open flames and sparks.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive catalyst (Pd/C). 3. Insufficient H₂ pressure. 4. Poor quality SnCl₂.1. Extend reaction time and continue monitoring by TLC. 2. Use fresh, high-quality catalyst. 3. Ensure the system is sealed and H₂ is supplied continuously. 4. Use fresh SnCl₂·2H₂O.
Low Product Yield 1. Incomplete extraction from the aqueous layer (SnCl₂ method). 2. Product loss during filtration or transfer. 3. Incomplete reaction.1. Perform multiple extractions (3-4 times) with ethyl acetate. 2. Ensure thorough washing of filter cakes and glassware. 3. See "Incomplete Reaction" above.
Intractable Emulsion during Work-up (SnCl₂ method) Insufficient base added, leading to precipitation of tin hydroxides.Continue adding concentrated base (e.g., 50% NaOH) until the pH is >12 and the precipitate redissolves.[10] Alternatively, filter the entire mixture through a pad of Celite before extraction.[6]
Product Discoloration (Darkening) Oxidation of the aniline product to colored impurities.Perform the work-up and purification steps promptly after the reaction is complete. If sensitivity is high, conduct the work-up under an inert atmosphere.[8]

References

Application Note: Strategic Synthesis of Bio-active Heterocyclic Scaffolds from Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic construction of complex molecular architectures from readily available starting materials is paramount. Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5) has emerged as a cornerstone building block for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds.[1] Its unique substitution pattern—a nitro group ortho to an ester, activated by two methoxy groups on the benzene ring—provides a versatile handle for constructing fused ring systems such as indoles and quinolones. These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, underscoring the importance of robust and well-understood synthetic pathways.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols for the synthesis of key heterocyclic cores. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scalability for researchers in academic and industrial settings.

Core Synthetic Strategy: The Reductive Cyclization Pathway

The primary synthetic strategy hinges on a two-stage process. The first and most critical step is the selective reduction of the aromatic nitro group to a primary amine. This transformation unmasks the nucleophilicity of the nitrogen, priming the molecule for the subsequent intramolecular or intermolecular cyclization event that forges the new heterocyclic ring.

G start This compound amine Methyl 2-amino-4,5-dimethoxybenzoate (Key Intermediate) start->amine Nitro Group Reduction (e.g., Catalytic Hydrogenation) indole 6,7-Dimethoxyindole Core amine->indole Indole Synthesis (e.g., Leimgruber-Batcho) quinolone 6,7-Dimethoxy-4-quinolone Core amine->quinolone Quinolone Synthesis (e.g., Gould-Jacobs)

Pillar 1: The Nitro-to-Amine Reduction

The conversion of this compound to Methyl 2-amino-4,5-dimethoxybenzoate is the gateway to all subsequent cyclizations. The choice of reducing agent is critical and depends on factors such as substrate compatibility, scale, and available equipment.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the method of choice for its high efficiency and clean reaction profile, producing water as the only byproduct.[2] It proceeds under mild conditions and avoids the use of stoichiometric metal reagents that can complicate purification. However, care must be taken if other reducible functional groups (e.g., alkynes, benzylic esters) are present.

  • Metal/Acid Reduction (e.g., SnCl₂/HCl or Fe/AcOH): These are classic, robust methods that are tolerant of a wider range of functional groups than catalytic hydrogenation.[3] For instance, the reduction using iron powder in acetic acid is an economical and effective option.[4] The primary drawback is the workup, which requires neutralization and filtration to remove large quantities of metal salts.[3]

For the protocols detailed below, we will focus on catalytic hydrogenation due to its superior atom economy and process cleanliness.

Experimental Protocol 1: Synthesis of a 6,7-Dimethoxy-4-quinolone-3-carboxylate Scaffold

This protocol details a classic Gould-Jacobs reaction, a powerful method for constructing the 4-quinolone core, which is central to the quinolone class of antibiotics.[5][6] The synthesis proceeds in two distinct stages from the common nitro-benzoate precursor.

Physicochemical Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₀H₁₁NO₅225.20Pale yellow crystalline powder141-144[7]
Methyl 2-amino-4,5-dimethoxybenzoateC₁₀H₁₃NO₄211.21Off-white to tan solid~95-98
Diethyl 2-((3-(methoxycarbonyl)-4,5-dimethoxyphenyl)amino)methylene)malonateC₁₉H₂₅NO₈411.40Pale yellow oil or low-melting solidN/A
Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₄H₁₅NO₅277.27White to pale yellow solid~285-290
Part A: Reduction to Methyl 2-amino-4,5-dimethoxybenzoate

Rationale: This step utilizes a standard, high-yield catalytic hydrogenation. Methanol is an excellent solvent for both the starting material and the product, and the 10% Pd/C catalyst provides a high surface area for efficient reaction.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite® or other filtration aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in Methanol (approx. 15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 1-3 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with the inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 30-50 psi).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield Methyl 2-amino-4,5-dimethoxybenzoate as a solid, which is often used in the next step without further purification.

Part B: Gould-Jacobs Cyclization to the Quinolone Core

Rationale: The reaction of the newly formed aniline with diethyl ethoxymethylenemalonate (EMME) forms an enamine intermediate. Thermal cyclization is then achieved in a high-boiling solvent like diphenyl ether. This intramolecular condensation is an electrophilic aromatic substitution-type reaction, followed by elimination of ethanol to yield the stable quinolone ring system.[6]

Materials:

  • Methyl 2-amino-4,5-dimethoxybenzoate (from Part A)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Hexanes

Procedure:

  • Combine Methyl 2-amino-4,5-dimethoxybenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask.

  • Heat the mixture at 120-130 °C for 1-2 hours. Ethanol is evolved during this step. The reaction can be monitored by TLC for the disappearance of the aniline.

  • To the resulting crude intermediate, add diphenyl ether (approx. 5-10 mL per gram of aniline).

  • Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle and a condenser.

  • Maintain the reflux for 30-60 minutes. The quinolone product will often precipitate from the hot solution.

  • Allow the reaction mixture to cool to below 100 °C, then add hexanes to dilute the diphenyl ether and facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes to remove the diphenyl ether.

  • Dry the product under vacuum to afford Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

G cluster_0 Part A: Reduction cluster_1 Part B: Gould-Jacobs Cyclization a1 Dissolve Nitro Compound in Methanol a2 Add Pd/C Catalyst a1->a2 a3 Hydrogenate (30-50 psi H₂) a2->a3 a4 Filter through Celite® a3->a4 a5 Concentrate to yield Amine Intermediate a4->a5 b1 React Amine with EMME (120-130 °C) a5->b1 Transfer of Intermediate b2 Add Diphenyl Ether b1->b2 b3 Thermal Cyclization (Reflux, ~250 °C) b2->b3 b4 Cool & Precipitate with Hexanes b3->b4 b5 Filter & Dry to yield Quinolone Product b4->b5

Experimental Protocol 2: Synthesis of a 6,7-Dimethoxyindole Scaffold

This protocol utilizes a key transformation from the Leimgruber-Batcho indole synthesis, a widely used method for preparing indoles from o-nitrotoluenes.[8] While our starting material is not a toluene derivative, the principle of reductive cyclization of a suitably functionalized nitroaromatic precursor is analogous and highly effective.

Part A: Reductive Formation of the Amine

This step is identical to Part A of Protocol 1. The resulting Methyl 2-amino-4,5-dimethoxybenzoate is the starting point for the subsequent cyclization.

Part B: Construction of the Indole Ring via Reductive Annulation

Rationale: This protocol first involves the condensation of the aniline with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enamine intermediate. The subsequent step involves a reductive cyclization, where the nitro group (if we had started from the nitro-enamine) would be reduced, leading to spontaneous cyclization. Since we have pre-formed the aniline, we will adapt this by generating an intermediate that can be cyclized. A common strategy involves reaction with a 2-carbon electrophile followed by cyclization. For this example, we will illustrate a reaction with chloroacetyl chloride followed by a reductive cyclization.

Materials:

  • Methyl 2-amino-4,5-dimethoxybenzoate (from Part A)

  • Chloroacetyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • A Lewis acid such as Aluminum chloride (AlCl₃)

Procedure:

  • Dissolve Methyl 2-amino-4,5-dimethoxybenzoate (1.0 eq) in DCM in a round-bottom flask equipped with a stir bar and an addition funnel. Cool the solution in an ice bath (0 °C).

  • Add a non-nucleophilic base such as pyridine (1.2 eq).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

  • To a suspension of aluminum chloride (AlCl₃, 2.5 eq) in an appropriate solvent like dichloroethane at 0 °C, add the crude chloroacetamide intermediate.

  • Heat the mixture to 80 °C for 2-4 hours to effect a Friedel-Crafts cyclization, forming an isatin (indole-2,3-dione) intermediate.

  • Carefully quench the reaction by pouring it onto ice, and extract the product with an organic solvent.

  • The resulting isatin can then be reduced to the indole using a reducing agent like hydrazine (Wolff-Kishner) or by reduction of the carbonyls to a diol followed by dehydration. A more direct route to the indole-2-carboxylate involves reduction of the 3-keto group. For example, treating the isatin with sodium borohydride can yield the corresponding oxindole, which can be further elaborated.

Note on Indole Synthesis: The Leimgruber-Batcho synthesis itself is more directly applicable to o-nitrotoluene derivatives.[8] The protocol above illustrates a more general approach to indole synthesis from an aniline precursor, involving acylation and subsequent cyclization/reduction steps. The exact choice of reagents for cyclization will depend on the desired substitution pattern of the final indole product.

Trustworthiness and Self-Validation

The protocols provided are based on well-established, high-yielding named reactions.[6][8] To ensure success and validate results, the following practices are essential:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) at each stage to monitor the consumption of starting materials and the formation of products.

  • Spectroscopic Confirmation: Confirm the identity and purity of all intermediates and final products using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

  • Purification: While some intermediates can be used crude, final products should be purified, typically by recrystallization or column chromatography, to ensure high purity.

References

Application Notes and Protocols: Methyl 4,5-dimethoxy-2-nitrobenzoate as a Versatile Precursor for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4,5-dimethoxy-2-nitrobenzoate in Kinase Inhibitor Scaffolding

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment landscape for many malignancies and inflammatory conditions. A key challenge in this field lies in the efficient and modular synthesis of diverse chemical scaffolds to explore the vast chemical space and identify potent and selective inhibitors.

This compound has emerged as a strategically important and versatile building block in the medicinal chemist's toolbox for the synthesis of complex heterocyclic molecules with significant therapeutic potential.[1] Its unique substitution pattern, featuring two methoxy groups, a nitro group, and a methyl ester, provides a robust platform for constructing a variety of bioactive scaffolds, particularly the quinazoline and quinazolinone cores prevalent in many clinically approved kinase inhibitors.[2][3]

The electron-withdrawing nitro group, positioned ortho to the methyl ester, not only activates the aromatic ring for certain transformations but, more importantly, serves as a latent amino group.[4] The facile and high-yielding reduction of this nitro functionality is the linchpin of its utility, unlocking a pathway to a key aniline intermediate. This intermediate is primed for a variety of cyclization reactions, enabling the construction of diverse heterocyclic systems that form the backbone of numerous kinase inhibitors targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[5][6]

This technical guide provides an in-depth exploration of this compound as a precursor in kinase inhibitor synthesis. We will delve into its chemical properties, provide detailed, field-proven protocols for its conversion into key intermediates, and illustrate its application in the construction of kinase inhibitor scaffolds.

Chemical Properties and Reactivity Profile

This compound is a pale yellow crystalline powder.[7][8] Its molecular structure and key physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₆[8][9]
Molecular Weight 241.19 g/mol [8][9]
CAS Number 26791-93-5[9][10]
Appearance Pale yellow powder/solid[7][8]
Boiling Point 141-144 °C (literature)[7][10]

The reactivity of this compound is dominated by the interplay of its functional groups. The two electron-donating methoxy groups and the electron-withdrawing nitro and ester groups influence the electron density of the aromatic ring. The most critical reaction for its use as a precursor is the reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using various reducing agents.

Synthetic Workflow: From Nitrobenzoate to Kinase Inhibitor Scaffolds

The overall synthetic strategy leveraging this compound for kinase inhibitor synthesis can be conceptualized as a multi-step process. It begins with the crucial reduction of the nitro group, followed by cyclization to form the core heterocyclic structure, and culminates in the introduction of various substituents to modulate potency and selectivity.

G A This compound B Methyl 2-amino-4,5-dimethoxybenzoate A->B Nitro Group Reduction C 6,7-Dimethoxyquinazolin-4(3H)-one B->C Cyclization D 4-Chloro-6,7-dimethoxyquinazoline C->D Chlorination E Anilinoquinazoline Kinase Inhibitor D->E Nucleophilic Aromatic Substitution

Caption: General synthetic workflow from this compound to anilinoquinazoline kinase inhibitors.

Experimental Protocols

Protocol 1: Reduction of this compound to Methyl 2-amino-4,5-dimethoxybenzoate

The reduction of the nitro group is the pivotal step in unlocking the synthetic potential of the precursor. Catalytic hydrogenation is a clean and efficient method for this transformation.

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[1][11] The reaction proceeds under mild conditions with hydrogen gas, and the primary byproduct is water, making the workup straightforward.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 30-60 psi) and stir the reaction mixture vigorously at room temperature.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford Methyl 2-amino-4,5-dimethoxybenzoate as a solid. This product is often of sufficient purity for the next step.

Expected Yield: >95%

Protocol 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol describes the cyclization of the amino benzoate intermediate to form the quinazolinone core, a common scaffold in kinase inhibitors.[13]

Rationale: The Niementowski quinazolinone synthesis involves the reaction of an anthranilic acid derivative with formamide. This one-pot cyclization is a classical and reliable method for constructing the quinazolinone ring system.

Materials:

  • Methyl 2-amino-4,5-dimethoxybenzoate

  • Formamide

  • Ammonium formate

Procedure:

  • Combine Methyl 2-amino-4,5-dimethoxybenzoate (1 equivalent) and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Add ammonium formate (catalytic amount).

  • Heat the reaction mixture to 170-180 °C and maintain this temperature for 4-6 hours.[13]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 6,7-Dimethoxyquinazolin-4(3H)-one.

Expected Yield: 70-80%

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A This compound B Methyl 2-amino-4,5-dimethoxybenzoate A->B H₂, Pd/C C Methyl 2-amino-4,5-dimethoxybenzoate D 6,7-Dimethoxyquinazolin-4(3H)-one C->D Formamide, Heat

Caption: Two-step synthesis of the quinazolinone core from the nitrobenzoate precursor.

Protocol 3: Chlorination and Subsequent Nucleophilic Aromatic Substitution

The final steps in the synthesis of many anilinoquinazoline kinase inhibitors involve the conversion of the 4-oxo group to a chloro group, followed by a nucleophilic aromatic substitution with a substituted aniline.

Rationale: The chlorination of the 4-oxo group is typically achieved using reagents like thionyl chloride or phosphorus oxychloride, which convert the amide to a more reactive imidoyl chloride that readily undergoes substitution.[14] The subsequent nucleophilic aromatic substitution with a substituted aniline is the key step for introducing the moiety that often confers selectivity and potency to the kinase inhibitor.[14]

Materials:

  • 6,7-Dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Toluene or Acetonitrile (anhydrous)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol

Procedure:

Part A: Chlorination

  • Suspend 6,7-Dimethoxyquinazolin-4(3H)-one (1 equivalent) in an anhydrous solvent like toluene.

  • Add an excess of thionyl chloride (or phosphorus oxychloride) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully quench the excess chlorinating agent by slowly adding it to ice water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain 4-Chloro-6,7-dimethoxyquinazoline.

Part B: Nucleophilic Aromatic Substitution

  • Dissolve the 4-Chloro-6,7-dimethoxyquinazoline (1 equivalent) in a solvent such as isopropanol.

  • Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).[14]

  • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the final anilinoquinazoline kinase inhibitor.

StepReactantsReagents/ConditionsProductTypical Yield
1 This compoundH₂, 10% Pd/C, MethanolMethyl 2-amino-4,5-dimethoxybenzoate>95%
2 Methyl 2-amino-4,5-dimethoxybenzoateFormamide, 170-180 °C6,7-Dimethoxyquinazolin-4(3H)-one70-80%
3 6,7-Dimethoxyquinazolin-4(3H)-oneSOCl₂ or POCl₃, Toluene, Reflux4-Chloro-6,7-dimethoxyquinazoline85-95%
4 4-Chloro-6,7-dimethoxyquinazoline, Substituted AnilineIsopropanol, RefluxAnilinoquinazoline Kinase Inhibitor80-90%

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[16][17] For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each specific compound.[15][16][17][18]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward conversion to the corresponding 2-amino derivative opens a gateway to a rich variety of heterocyclic structures, most notably the quinazoline and quinazolinone scaffolds that are central to many targeted kinase inhibitors.[1] The detailed protocols and synthetic pathways provided in this guide are intended to empower researchers to leverage this key intermediate in their own drug discovery programs, facilitating the efficient synthesis and exploration of novel kinase inhibitors.

References

High-Purity Isolation of Methyl 4,5-dimethoxy-2-nitrobenzoate using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 4,5-dimethoxy-2-nitrobenzoate is a key building block in synthetic organic chemistry, frequently utilized in the development of pharmaceutical agents and functional materials.[1] The purity of this intermediate is paramount, as contaminants can lead to side reactions, low yields, and impurities in the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We emphasize a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development, followed by a step-by-step guide to column preparation, sample loading, elution, and fraction analysis. This guide is designed for researchers and process chemists seeking a reliable and scalable purification strategy.

Introduction: The Principle of Separation

The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation mechanism is based on the differential adsorption and desorption of the components in the crude mixture onto the silica surface.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in polar silanol (-Si-OH) groups.

  • Analyte Interaction: Polar molecules in the mixture will interact more strongly with the polar silanol groups via hydrogen bonding and dipole-dipole interactions.

  • Elution: A mobile phase, or eluent, is continuously passed through the column. Less polar compounds, having weaker interactions with the silica, are more soluble in the mobile phase and travel down the column more quickly. More polar compounds are retained longer on the silica and elute later.

Our target molecule, this compound, is a moderately polar compound due to the presence of the nitro group (-NO₂) and the methyl ester (-COOCH₃). Common impurities from its synthesis (e.g., from the nitration of veratric acid) might include unreacted starting materials or more polar byproducts like the corresponding carboxylic acid.[2][3] By carefully selecting a mobile phase of appropriate polarity, we can effectively separate the target compound from these impurities.

Preliminary Analysis: Method Development with TLC

Before committing to a large-scale column separation, it is essential to develop and optimize the mobile phase using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective method to predict the separation behavior on a silica column. The goal is to find a solvent system that provides a clear separation between the target compound and its impurities, with a Retention Factor (Rf) for the target compound ideally between 0.2 and 0.4.[4]

Protocol 2.1: TLC System Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane (DCM).

  • Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Solvent Systems: Prepare several eluent systems with varying polarity. A common starting point for moderately polar compounds is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate or Ether).

    • Test Eluent A: 9:1 Hexane:Ethyl Acetate

    • Test Eluent B: 4:1 Hexane:Ethyl Acetate

    • Test Eluent C: 2:1 Hexane:Ethyl Acetate

  • Development: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Ensure the chamber is saturated with the solvent vapor for optimal results. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and dry it. Visualize the separated spots under a UV lamp at 254 nm. Aromatic compounds like our target will appear as dark spots.[5]

  • Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of the solvents until the target compound's spot is well-separated from all other spots with an Rf value in the target range (0.2-0.4). For compounds related to this compound, solvent systems such as 10:1 petroleum ether:ethyl acetate and 10% ether in hexane have proven effective.[6][7]

Materials and Experimental Parameters

Table 1: Materials & Reagents
Material/ReagentGrade/SpecificationPurpose
Crude this compoundSynthesis GradeSample to be purified
Silica GelFlash Chromatography Grade, 40-63 µmStationary Phase
n-HexaneHPLC GradeMobile Phase (Non-polar component)
Ethyl AcetateHPLC GradeMobile Phase (Polar component)
Dichloromethane (DCM)ACS GradeSample loading solvent
Glass WoolColumn plug
SandWashed, PurifiedProtective layer
Glass Chromatography Column20-50x diameter of silica bed
TLC PlatesSilica Gel 60 F₂₅₄Method development & fraction analysis
Collection VesselsTest tubes or flasks
Rotary EvaporatorSolvent removal
Table 2: Optimized Chromatography Parameters
ParameterRecommended Value/SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard for high-resolution flash chromatography.
Column Dimensions 5 cm Diameter x 30 cm Length (example)Adjust based on sample quantity (typically 50-100g silica per 1g crude).
Mobile Phase (Eluent) 4:1 to 3:1 n-Hexane:Ethyl Acetate (v/v)Provides optimal elution and separation for the target compound.
Sample Loading Dry Loading or Minimal Wet LoadingPrevents band broadening and improves resolution.
Elution Mode Isocratic (constant solvent ratio)Simplifies the process and is effective if TLC shows good separation.
Flow Rate ~5-10 mL/min (for a 5cm column)A balance between separation efficiency and speed.
Fraction Size ~20-25 mLSmall enough to resolve closely eluting compounds.

Detailed Purification Protocol

This protocol outlines the slurry packing method, which generally produces a more uniform and well-packed column, minimizing channeling and improving separation efficiency.

Protocol 4.1: Column Chromatography Purification
  • Column Preparation:

    • Securely clamp the glass column in a vertical position in a fume hood.

    • Place a small plug of glass wool at the bottom of the column, ensuring it is evenly distributed.

    • Add a thin layer (~1 cm) of sand on top of the glass wool to create a flat base.

  • Slurry Packing:

    • In a beaker, weigh the required amount of silica gel (e.g., 100 g for 1-2 g of crude product).

    • Add the optimized mobile phase (e.g., 4:1 Hexane:EtOAc) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.

    • With the stopcock open, quickly and carefully pour the slurry into the column. Use a funnel to guide the flow.

    • Continuously tap the side of the column gently to encourage even settling of the silica bed.

    • Once all the slurry is added, open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the silica bed run dry at any point.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (~1-2 g) in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (~2-3x the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

    • Gently add a protective layer of sand (~1 cm) on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand and sample layers.

    • Open the stopcock and begin collecting the eluent in numbered fractions. Maintain a constant head of solvent above the silica bed throughout the process.

    • Apply gentle air pressure to the top of the column if necessary to achieve the desired flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate.

    • Develop the TLC plate using the same mobile phase.

    • Visualize under UV light. Fractions containing the pure target compound will show a single spot at the expected Rf value.

    • Identify and group the fractions that contain the pure product. Also, identify fractions containing impurities or mixtures.

  • Product Isolation:

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid is the purified this compound, which appears as a pale yellow crystalline powder.[1]

    • Confirm purity using analytical techniques such as NMR, HPLC, or melting point analysis (literature m.p. 141-144 °C).[8]

Workflow and Troubleshooting

Purification Workflow Diagram

Purification_Workflow cluster_prep 1. Method Development cluster_execution 2. Column Chromatography cluster_analysis 3. Analysis & Isolation TLC_Dev TLC Analysis of Crude (Optimize Mobile Phase) Pack Pack Column (Silica Slurry) TLC_Dev->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute TLC_Analysis Analyze Fractions by TLC Elute->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure Crude Crude Sample Crude->TLC_Dev

Caption: Workflow for the purification of this compound.

Table 3: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Incorrect mobile phase polarity. 2. Column was overloaded. 3. Column packed improperly (channeling).1. Re-optimize mobile phase with TLC; decrease polarity for better separation. 2. Reduce the amount of crude sample relative to the silica gel (1:50 to 1:100 ratio). 3. Repack the column carefully, ensuring an even, compact bed.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch from 4:1 to 3:1 Hexane:EtOAc).
Compound Elutes Too Quickly (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., switch from 4:1 to 9:1 Hexane:EtOAc).
Streaking on TLC Plate 1. Sample is too concentrated. 2. Compound is acidic/basic and interacting strongly with silica. 3. Compound is sparingly soluble in the mobile phase.1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (~0.1%) to the eluent for acidic compounds. 3. Choose a mobile phase in which the compound is more soluble.
Cracked or Dry Silica Bed Solvent level dropped below the top of the stationary phase.This is often irreversible. The column must be repacked. Always maintain a solvent head above the silica.

Conclusion

The protocol described provides a robust and reproducible method for the purification of this compound. By systematically developing a solvent system with TLC and employing proper column packing and elution techniques, researchers can consistently achieve high purity of this valuable synthetic intermediate. This method is scalable and serves as a foundational technique for ensuring the quality of materials used in pharmaceutical research and development.

References

Application Notes and Protocols for the Recrystallization of Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of Methyl 4,5-dimethoxy-2-nitrobenzoate via recrystallization. As a key intermediate in various synthetic pathways, obtaining this compound in high purity is paramount. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles governing the purification process. We will delve into a systematic approach for solvent selection, the mechanics of the recrystallization process, and subsequent purity verification. This application note is designed to empower researchers to achieve optimal purity for their downstream applications.

Introduction to the Purification Challenge

This compound is a pale yellow crystalline solid that often serves as a building block in the synthesis of more complex molecules in medicinal and materials chemistry.[1] The purity of this starting material directly impacts the yield and purity of subsequent reaction products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[2][4] An ideal solvent will dissolve the compound to be purified to a large extent at an elevated temperature, but only sparingly at lower temperatures. This allows for the formation of pure crystals upon cooling, while the impurities remain dissolved in the surrounding solution, known as the mother liquor.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of the compound is crucial for developing a successful purification strategy.

PropertyValueSource(s)
CAS Number 26791-93-5[1]
Molecular Formula C₁₀H₁₁NO₆[1]
Molecular Weight 241.2 g/mol [1]
Appearance Pale yellow powder/crystalline solid[1]
Melting Point 139-148 °C[1]

The relatively high melting point suggests a stable crystal lattice. Impurities will typically cause a depression and broadening of this melting point range, a key indicator of purity.[5]

The Cornerstone of Recrystallization: Solvent Selection

Theoretical Considerations for Solvent Choice

The principle of "like dissolves like" is a useful starting point.[6] The structure of this compound contains both polar (nitro and ester groups) and non-polar (aromatic ring) functionalities. This suggests that solvents of intermediate polarity, or a mixed solvent system, will likely be effective.

Protocol: Systematic Solvent Screening

Objective: To identify a solvent or solvent system that dissolves this compound when hot but has low solubility when cold.

Materials:

  • Crude this compound

  • A selection of analytical grade solvents of varying polarities (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane)

  • Test tubes

  • Hot plate/water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add 0.5 mL of a different solvent to each test tube at room temperature.

  • Agitate the mixtures and observe the solubility. A suitable solvent should not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.

  • Observe the solubility at elevated temperatures. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a good recovery of crystalline solid.

Interpretation of Results:

ObservationConclusion
Soluble at room temperatureUnsuitable solvent
Insoluble at boiling pointUnsuitable solvent
Soluble when hot, insoluble when cold, with good crystal formationPotential single solvent
Highly soluble in one solvent, insoluble in another (miscible) solventPotential mixed solvent system

Based on the structure, a mixed solvent system such as Ethanol/Water or Ethyl Acetate/Hexane is a promising starting point.

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent system has been identified from the screening process.

Single-Solvent Recrystallization

Materials:

  • Crude this compound

  • Pre-determined optimal recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.[7][8][9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter paper, followed by placing them in a desiccator under vacuum.

Mixed-Solvent Recrystallization

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (the solvent in which it is highly soluble) at its boiling point.

  • Inducing Crystallization: While the solution is still hot, add the "bad" solvent (the solvent in which the compound is insoluble) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol.

Workflow and Logic Diagrams

General Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling (Crystallization) dissolve->cool No Insoluble Impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of a solid organic compound.

Logic of Purity Assessment

Purity_Assessment impure Impure Compound mp_broad Broad & Depressed Melting Point impure->mp_broad tlc_multi Multiple Spots on TLC impure->tlc_multi pure Pure Compound mp_sharp Sharp & Correct Melting Point pure->mp_sharp tlc_single Single Spot on TLC pure->tlc_single

Caption: Logic diagram illustrating the correlation between compound purity and analytical observations.

Purity Assessment of the Final Product

The efficacy of the recrystallization must be validated through analytical methods.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[5]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system. The presence of multiple spots indicates the presence of impurities.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can be employed.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when heating organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Be mindful of the flammability of organic solvents and avoid open flames. Use a heating mantle or steam bath for heating.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble and allow it to cool slowly.
Low recovery of purified product Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Cool the solution thoroughly in an ice bath before filtration.

References

Application Note: High-Fidelity Monitoring of Methyl 4,5-dimethoxy-2-nitrobenzoate Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-dimethoxy-2-nitrobenzoate is a pivotal intermediate in the synthesis of various biologically active molecules and Active Pharmaceutical Ingredients (APIs).[1][2] Its chemical transformations, particularly the reduction of the nitro group to form Methyl 2-amino-4,5-dimethoxybenzoate, are fundamental steps in constructing more complex molecular architectures.[3][4] Accurate and efficient real-time monitoring of these reactions is critical to determine reaction completion, minimize byproduct formation, and optimize process parameters for yield and purity. This application note provides a detailed, field-proven guide to using Thin-Layer Chromatography (TLC) for this purpose. We will delve into the principles of separation, provide step-by-step protocols, and offer expert insights into data interpretation and troubleshooting.

The Scientific Principle: Leveraging Polarity for Separation

Thin-Layer Chromatography (TLC) operates on the principle of separation by polarity.[5] In the context of reactions involving this compound, the key transformation is typically the reduction of the nitro group (-NO₂) to an amine (-NH₂).

  • Starting Material (SM): this compound

    • This molecule contains an ester and a nitro functional group. While possessing some polarity, it is significantly less polar than its corresponding amine product.

  • Product (P): Methyl 2-amino-4,5-dimethoxybenzoate

    • The primary amine group in the product is capable of strong hydrogen bonding with the stationary phase (silica gel). This makes the product substantially more polar than the starting material.[4]

This pronounced difference in polarity is the cornerstone of TLC monitoring. When a mixture is applied to a polar stationary phase like silica gel and developed with a less polar mobile phase, the components separate. The less polar starting material has a weaker affinity for the silica gel and travels further up the plate, resulting in a higher Retention Factor (Rf). Conversely, the highly polar product interacts strongly with the silica gel, travels a shorter distance, and thus has a lower Rf value.[4][5] By observing the disappearance of the starting material spot and the concurrent appearance and intensification of the product spot, a chemist can effectively track the reaction's progress.

Reaction Scheme: Catalytic Hydrogenation

Reduction of this compound

Figure 1: A common transformation of this compound is the reduction of the nitro group to an amine, often achieved through catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).[3]

Comprehensive Protocol for TLC Monitoring

This protocol provides a robust methodology for monitoring the reduction of this compound.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed). The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for visualization of UV-active compounds.[5]

  • Developing Chamber: A glass tank with a lid or a large beaker with a watch glass.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (analytical grade).

  • Spotting Capillaries: Glass capillary tubes (1 or 2 µL).

  • Sample Vials: Small vials for diluting samples.

  • Visualization Tools:

    • UV Lamp (254 nm).[4]

    • Iodine chamber or a staining solution (e.g., Potassium Permanganate).

  • Standard Laboratory Equipment: Pencil, ruler, forceps, fume hood.

Step-by-Step Experimental Procedure

Step 1: Preparation of the Developing Chamber The chamber's atmosphere must be saturated with the mobile phase vapor to ensure a uniform and reproducible chromatogram.

  • Pour the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of approximately 0.5 cm.

  • Cut a piece of filter paper, place it inside the chamber so that it lines one of the walls, and wet it with the mobile phase.

  • Cover the chamber tightly with the lid and allow it to stand for 5-10 minutes to ensure full saturation of the atmosphere.[4][5]

Step 2: Preparation and Spotting of the TLC Plate

  • Using a pencil (never a pen, as ink will chromatograph), lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Prepare three dilute sample solutions in a volatile solvent like ethyl acetate:

    • SM: A small amount of the pure starting material, this compound.

    • C (Co-spot): A mixture of the SM and RM solutions.

    • RM: An aliquot of the reaction mixture.

  • Using a capillary tube, carefully spot each solution onto the origin line, ensuring the spots are small and do not spread. Label each lane lightly with a pencil at the top of the plate. The co-spot lane is crucial for unambiguously identifying the SM spot in the reaction mixture.[5]

References

Application Notes & Protocols: Strategic Use of Methyl 4,5-dimethoxy-2-nitrobenzoate in the Synthesis of Gefitinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Gefitinib

Gefitinib (marketed as Iressa®) is a cornerstone in targeted cancer therapy, functioning as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its clinical success, particularly in patients with non-small cell lung cancer harboring specific EGFR mutations, has revolutionized treatment paradigms.[1][3] The efficacy of such a precisely engineered molecule is intrinsically linked to its synthesis. The development of an efficient, scalable, and economically viable synthetic route is a critical objective for pharmaceutical manufacturers, directly impacting the drug's accessibility and cost.[4]

The molecular architecture of gefitinib is centered on a 4-anilinoquinazoline core, decorated with specific methoxy and morpholinopropoxy substituents that are vital for its pharmacological activity. Numerous synthetic pathways to gefitinib have been developed since its initial creation.[5][6] Many of these routes involve building upon a pre-formed quinazoline ring, which can sometimes lead to challenges in regioselectivity and require multiple protection/deprotection steps.[4]

An alternative and often more convergent strategy involves constructing the quinazoline core from a highly functionalized benzene ring precursor. This is where Methyl 4,5-dimethoxy-2-nitrobenzoate emerges as a pivotal starting material. Its strategically placed functional groups provide a direct and efficient pathway to key quinazoline intermediates, streamlining the overall synthesis. This guide provides an in-depth analysis and detailed protocols for leveraging this versatile building block in the synthesis of gefitinib intermediates.

The Strategic Advantage of the this compound Scaffold

The utility of this compound lies in its inherent structural design, which pre-engineers the necessary functionalities for constructing the gefitinib core.

  • The Nitro Group as a Masked Amine: The nitro group at the 2-position is the most critical feature. It serves as a robust and stable precursor to the aniline functionality.[7] Its reduction is a key transformation that "unmasks" the amine, which is essential for the subsequent cyclization reaction to form the heterocyclic quinazoline ring.[8][9]

  • Pre-installed Methoxy Groups: The methoxy groups at the 4- and 5-positions correspond directly to the final 7- and 6-positions of the quinazoline core in gefitinib, respectively. Placing these groups on the starting material circumvents the need for potentially low-yield or non-selective aromatic substitution reactions on the quinazoline ring itself.[5]

  • Methyl Ester Handle: The methyl ester provides a convenient functional group that participates in the cyclization step, typically after in-situ conversion to an amide or by direct reaction with a suitable reagent like formamidine.

By starting with this compound, chemists can execute a more linear and efficient synthesis, avoiding many of the pitfalls associated with late-stage functionalization.

Synthetic Pathway Overview

The overall transformation involves two primary stages: the reduction of the nitro group to form an aniline derivative, followed by the cyclization of this intermediate to construct the foundational quinazoline-4-one core.

Gefitinib_Intermediate_Synthesis Start Methyl 4,5-dimethoxy- 2-nitrobenzoate Amine Methyl 2-amino- 4,5-dimethoxybenzoate Start->Amine Step 1: Nitro Group Reduction (e.g., H₂, Pd/C or Fe/AcOH) Quinazolone 6,7-Dimethoxyquinazolin-4(3H)-one (Key Gefitinib Intermediate) Amine->Quinazolone Step 2: Cyclization (e.g., Formamidine Acetate)

Caption: High-level overview of the synthetic route.

Detailed Experimental Protocols

The following protocols are grounded in established chemical literature and provide a framework for laboratory-scale synthesis. Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines.

Protocol 1: Reduction of this compound

Objective: To synthesize Methyl 2-amino-4,5-dimethoxybenzoate.

Causality: This step is foundational. The conversion of the electron-withdrawing nitro group to an electron-donating amine group is the critical activation step that enables the nucleophilic character of the nitrogen required for the subsequent ring-closing reaction. Catalytic hydrogenation is often preferred for its high efficiency and clean reaction profile, producing water as the only byproduct and simplifying purification.[4][10] An alternative, also widely used in industrial settings, is reduction with iron powder in acetic acid, which is cost-effective and robust.[8][11]

Methodology: Catalytic Hydrogenation

  • Reactor Setup: To a hydrogenation vessel, add this compound (e.g., 50 g).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5 g, ~10% w/w).[4][10]

  • Solvent: Add a suitable solvent such as Ethyl Acetate (e.g., 300 mL) or Methanol.[10]

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 5-6 kg/cm ².[4][10]

  • Reaction: Stir the mixture vigorously at room temperature for approximately 4-6 hours.[10] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting residue can be stirred in a non-polar solvent like n-hexane at a low temperature (0-5°C) to precipitate the product. Filter the solid, wash with cold n-hexane, and dry under vacuum to yield Methyl 2-amino-4,5-dimethoxybenzoate as a solid.[4]

Protocol 2: Cyclization to the Quinazoline Core

Objective: To synthesize 6,7-dimethoxyquinazolin-4(3H)-one.

Causality: This is the key ring-forming step. The reaction of the aminobenzoate with a C1 source like formamidine acetate builds the pyrimidinone portion of the quinazoline ring system.[5] Formamidine acetate serves as a source of both the C4 carbon and the N3 nitrogen of the quinazoline ring. The reaction is typically driven to completion by heating in a suitable solvent like ethanol, which facilitates the cyclization and subsequent elimination of water and ammonia.[5]

Methodology: Formamidine Acetate Cyclization

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-amino-4,5-dimethoxybenzoate (e.g., 40 g) in ethanol.

  • Reagent Addition: Add formamidine acetate (e.g., 1.5-2.0 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction by TLC/HPLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one. Further purification, if necessary, can be achieved by recrystallization.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the described protocols, based on data from synthetic literature.

StepKey ReagentsSolventTemperatureTypical TimeTypical YieldReference
1. Reduction H₂, 10% Pd/CEthyl AcetateRoom Temp.4-6 hours~93%[4][10]
2. Cyclization Formamidine AcetateEthanolReflux (~78°C)4-6 hours~91%[5]

Detailed Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis of the key gefitinib intermediate.

Detailed_Workflow cluster_0 Protocol 1: Nitro Reduction cluster_1 Protocol 2: Quinazoline Cyclization P1_Start 1. Charge Reactor: - this compound - 10% Pd/C - Ethyl Acetate P1_React 2. Hydrogenate: - Purge with N₂, then fill with H₂ (5-6 kg) - Stir at RT for 4-6h P1_Start->P1_React P1_Filter 3. Filter: - Vent H₂, purge with N₂ - Filter through Celite® to remove catalyst P1_React->P1_Filter P1_Isolate 4. Isolate Product: - Concentrate filtrate via rotary evaporation - Precipitate in n-hexane - Filter and dry P1_Filter->P1_Isolate P2_Start 1. Charge Reactor: - Methyl 2-amino-4,5-dimethoxybenzoate - Formamidine Acetate - Ethanol P1_Isolate->P2_Start Product from Step 1 is the starting material for Step 2 P2_React 2. Reflux: - Heat mixture to reflux (~78°C) - Maintain for 4-6h P2_Start->P2_React P2_Isolate 3. Isolate Product: - Cool to room temperature - Filter precipitated solid - Wash with cold ethanol and dry P2_React->P2_Isolate

Caption: Step-by-step experimental workflow diagram.

Subsequent Transformations to Gefitinib

The product of this sequence, 6,7-dimethoxyquinazolin-4(3H)-one, is a well-established intermediate in several gefitinib syntheses.[5] From this point, the synthesis typically proceeds through a series of standard transformations to arrive at the final active pharmaceutical ingredient:

  • Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to form 4-chloro-6,7-dimethoxyquinazoline.[5][8] This step activates the 4-position for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate is reacted with 3-chloro-4-fluoroaniline in a solvent like isopropanol to couple the aniline side chain.[5][6]

  • Selective Demethylation: The methoxy group at the 6-position is selectively cleaved to a hydroxyl group, often using L-methionine and methanesulfonic acid.[5]

  • O-Alkylation: Finally, the newly formed hydroxyl group is alkylated with 4-(3-chloropropyl)morpholine to install the critical morpholino side chain, yielding gefitinib.[5][10]

Conclusion

This compound serves as a highly strategic and efficient starting material for the synthesis of key gefitinib intermediates. Its pre-functionalized structure allows for a direct and high-yielding pathway to the 6,7-dimethoxyquinazolin-4(3H)-one core, bypassing many of the challenges associated with other synthetic routes. The protocols detailed herein provide a robust and validated framework for researchers and drug development professionals to leverage this key building block in their synthetic campaigns, ultimately facilitating the efficient production of the vital anticancer agent, gefitinib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the synthesis of this compound, which is typically prepared by the nitration of methyl 3,4-dimethoxybenzoate.

Issue 1: Low or No Product Yield

You've completed the reaction, but upon workup and analysis (e.g., TLC, NMR), you observe very little or none of the desired product.

Possible Causes and Solutions:

  • Inadequate Nitrating Agent: The nitrating agent may have decomposed or may not be potent enough.

    • Solution: Ensure your nitric acid is fuming or of a high concentration (typically >90%). If using a mixed acid system (HNO₃/H₂SO₄), ensure the sulfuric acid is concentrated (98%) and acts as an effective dehydrating agent to form the nitronium ion (NO₂⁺).

  • Reaction Temperature Too Low: The activation energy for the reaction may not be met if the temperature is too low.

    • Solution: While nitration of activated rings is often done at low temperatures (0-5 °C) to control selectivity, if the reaction is not proceeding, consider allowing it to slowly warm to room temperature. Monitor the reaction progress closely by TLC.

  • Poor Quality Starting Material: The starting material, methyl 3,4-dimethoxybenzoate, may be impure.

    • Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. Purify if necessary before proceeding.

Issue 2: Formation of Multiple Products (Low Selectivity)

Your analysis shows the presence of the desired product along with significant amounts of other isomers or polysubstituted products.

Possible Causes and Solutions:

  • Reaction Temperature Too High: Higher temperatures can lead to the formation of undesired isomers and increase the rate of side reactions. The methoxy groups are activating and ortho-, para-directing. The primary desired product is the 2-nitro isomer due to steric hindrance at the 6-position. However, at higher temperatures, the 6-nitro isomer may also form.

    • Solution: Maintain a strict temperature control, typically between 0 and 5 °C, throughout the addition of the nitrating agent. An ice-salt bath can be more effective than a simple ice bath for maintaining these low temperatures.

  • Incorrect Order of Reagent Addition: The way reagents are mixed can significantly impact the outcome.

    • Solution: A common and effective method is to dissolve the methyl 3,4-dimethoxybenzoate in the solvent and then slowly add the pre-mixed nitrating agent dropwise. This ensures that the concentration of the nitrating agent is kept low in the reaction mixture, minimizing side reactions.

Issue 3: Difficulty in Product Purification

The crude product is an oily residue that is difficult to crystallize, or the column chromatography separation is poor.

Possible Causes and Solutions:

  • Presence of Oily Side Products: Isomeric byproducts or unreacted starting material can inhibit crystallization.

    • Solution:

      • Aqueous Workup: Ensure a thorough aqueous workup to remove any remaining acid. Washing with a saturated sodium bicarbonate solution followed by brine is recommended.

      • Solvent for Recrystallization: The choice of solvent for recrystallization is crucial. A solvent system of ethanol and water or isopropanol can be effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Seeding with a small crystal of the pure product can induce crystallization.

      • Column Chromatography: If recrystallization fails, use a suitable solvent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of methyl 3,4-dimethoxybenzoate?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the nitrating agent, acts as the electrophile. The electron-rich aromatic ring of methyl 3,4-dimethoxybenzoate attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). A base (e.g., H₂O) then removes a proton from the ring to restore aromaticity, yielding the final product. The methoxy groups are strongly activating and ortho-, para-directing, leading to substitution primarily at the 2- and 6-positions.

Q2: Why is the 2-nitro isomer the major product over the 6-nitro isomer?

A2: While both the 2- and 6-positions are activated by the methoxy groups, the 2-position is generally favored due to a combination of electronic and steric effects. The carbomethoxy group is deactivating and meta-directing, which further influences the position of nitration.

Q3: Can I use other nitrating agents besides mixed acid?

A3: Yes, other nitrating agents can be used, and their choice can influence the reaction's outcome. For example, acetyl nitrate (formed from nitric acid and acetic anhydride) is a milder nitrating agent that can sometimes provide better selectivity. However, for this specific substrate, fuming nitric acid in acetic acid is a commonly reported and effective method.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Please refer to specific literature for detailed amounts and safety precautions.

Materials:

  • Methyl 3,4-dimethoxybenzoate

  • Fuming nitric acid (>90%)

  • Acetic acid (glacial)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol or isopropanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3,4-dimethoxybenzoate in glacial acetic acid.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Precipitation: The product should precipitate as a solid. If it oils out, continue stirring until it solidifies.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water.

  • Neutralization: Suspend the crude product in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Final Filtration and Drying: Filter the product again, wash with cold water, and dry it thoroughly.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain the pure this compound.

Data Summary

ParameterValueSource
Typical Yield80-90%
Melting Point98-100 °C
AppearanceYellow crystalline solid

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_start Dissolve Methyl 3,4-dimethoxybenzoate in Acetic Acid prep_cool Cool to 0-5 °C prep_start->prep_cool react_add Add Fuming Nitric Acid Dropwise prep_cool->react_add react_stir Stir at 0-5 °C for 1-2h react_add->react_stir workup_quench Quench with Ice react_stir->workup_quench workup_filter Filter Crude Product workup_quench->workup_filter workup_neutralize Neutralize with NaHCO₃ workup_filter->workup_neutralize workup_recrystallize Recrystallize from Ethanol/Isopropanol workup_neutralize->workup_recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of electrophilic aromatic substitution.

Technical Support Center: Synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in scientific principles to ensure a successful and reproducible synthesis.

I. Understanding the Reaction: An Overview

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The most common route involves the electrophilic aromatic substitution (nitration) of Methyl 3,4-dimethoxybenzoate. The two methoxy groups are strong activating groups and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The ester group is a deactivating group and a meta-director. The interplay of these directing effects primarily dictates the regioselectivity of the reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Symptom: The isolated yield of this compound is significantly lower than expected.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, though be cautious as this may promote side reactions.[1]

    • Suboptimal Temperature: The nitration reaction is highly exothermic. If the temperature is too low, the reaction rate will be slow. Conversely, if the temperature is too high, side reactions will be favored. Maintain a strict temperature control, typically between 0-10 °C, during the addition of the nitrating agent.[2][3][4]

    • Product Loss During Workup: The desired product might be lost during the extraction or purification steps. Ensure complete extraction by using an adequate amount of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). During purification by recrystallization, avoid using an excessive amount of solvent.

Issue 2: Presence of Isomeric Impurities

  • Symptom: NMR or HPLC analysis indicates the presence of more than one nitro-isomer. The primary isomeric impurity is Methyl 3,4-dimethoxy-6-nitrobenzoate.

  • Potential Causes & Solutions:

    • Poor Regioselectivity: The directing effects of the methoxy and ester groups can lead to the formation of the 6-nitro isomer. The regioselectivity of nitration on substituted benzenes is highly dependent on reaction conditions.[5]

    • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the thermodynamically more stable isomer, which may not be the desired product.[3] To favor the kinetically controlled product, it is crucial to maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture and the subsequent stirring.[3][4]

    • Purification: Careful purification is essential to separate the isomers.

      • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, can be effective. The different isomers may have slightly different solubilities.[4][6][7]

      • Column Chromatography: Flash column chromatography using a silica gel stationary phase is a highly effective method for separating isomers. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can be employed.[8][9]

Issue 3: Identification of a Decarboxylated Side Product

  • Symptom: A non-polar spot is observed on the TLC plate, and NMR analysis shows signals corresponding to 1,2-dimethoxy-4-nitrobenzene.

  • Potential Causes & Solutions:

    • Decarboxylation of the Starting Material: If the synthesis starts from 3,4-dimethoxybenzoic acid, the acidic and potentially high-temperature conditions of nitration can lead to decarboxylation, especially if the reaction is heated for an extended period.[10][11] The mechanism likely involves the protonation of the carboxyl group, followed by the loss of carbon dioxide.

    • Mitigation: To minimize decarboxylation, it is preferable to start with the methyl ester, Methyl 3,4-dimethoxybenzoate. If starting from the carboxylic acid, ensure the esterification step is complete before proceeding with nitration. During nitration of the acid, use the mildest possible conditions (low temperature, shorter reaction time) to disfavor decarboxylation.

    • Removal: The decarboxylated byproduct is significantly less polar than the desired product and can be effectively removed by column chromatography.[9]

Issue 4: Presence of the Carboxylic Acid Impurity

  • Symptom: The final product contains 4,5-dimethoxy-2-nitrobenzoic acid. This can be detected by its different solubility (soluble in aqueous base) and distinct NMR signals (absence of a methyl ester singlet and a broad carboxylic acid proton signal).

  • Potential Causes & Solutions:

    • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed back to the carboxylic acid during the reaction or workup if excess water is present in the acidic medium for a prolonged time.

    • Prevention: Use anhydrous reagents and solvents where possible. During the workup, minimize the contact time with aqueous acidic solutions.

    • Removal: The acidic impurity can be easily removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired ester will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.

Issue 5: Formation of Dark, Tarry Substances

  • Symptom: The reaction mixture turns dark brown or black, and a tar-like substance is formed, making product isolation difficult.

  • Potential Causes & Solutions:

    • Over-nitration and Oxidation: The starting material is an activated aromatic ring, which can be susceptible to over-nitration (dinitration) and oxidation under harsh nitrating conditions (e.g., high concentration of nitric acid, high temperature).[5] This leads to the formation of complex, often polymeric, byproducts.

    • Demethylation: The strong acidic environment can also cause the demethylation of the methoxy groups, leading to phenolic compounds which are highly susceptible to oxidation.

    • Prevention:

      • Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the reaction.[3][4]

      • Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly and dropwise with vigorous stirring to dissipate the heat of reaction and avoid localized high concentrations of the nitrating agent.[2]

      • Stoichiometry: Use a controlled molar ratio of the nitrating agent to avoid excess that could lead to over-nitration.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material: 3,4-dimethoxybenzoic acid or its methyl ester?

A1: Starting with Methyl 3,4-dimethoxybenzoate is generally recommended. This avoids the potential for decarboxylation of the carboxylic acid under the acidic nitrating conditions. If you start with the acid, ensure complete esterification before nitration.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), to clearly separate the starting material, product, and major byproducts. The product will be more polar than the starting material (if it's the ester) and the decarboxylated byproduct, but less polar than the hydrolyzed carboxylic acid.

Q3: What is the best way to purify the crude product?

A3: A combination of techniques is often best. First, perform an acid-base wash to remove any hydrolyzed carboxylic acid. Then, recrystallization from ethanol or an ethanol/water mixture can be effective for removing many impurities.[4][6][7] For the highest purity and to effectively separate isomeric byproducts, flash column chromatography on silica gel is the recommended method.[8][9]

Q4: How do I interpret the ¹H NMR spectrum to confirm the structure of my product and identify impurities?

A4: For the desired product, This compound , you should expect to see:

  • Two singlets in the aromatic region, each integrating to 1H.

  • Two singlets for the two methoxy groups (each integrating to 3H).

  • A singlet for the methyl ester (integrating to 3H).

The key isomeric impurity, Methyl 3,4-dimethoxy-6-nitrobenzoate , would also show a similar pattern of signals but with different chemical shifts for the aromatic protons due to the different positioning of the nitro group. The decarboxylated byproduct, 1,2-dimethoxy-4-nitrobenzene , will lack the methyl ester signal and show a different pattern in the aromatic region.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Ester Methyl (ppm)
This compound (Desired) ~7.5 (s, 1H), ~7.3 (s, 1H)~3.9-4.0 (two s, 3H each)~3.9 (s, 3H)
Methyl 3,4-dimethoxy-6-nitrobenzoate (Isomer) ~7.6 (s, 1H), ~7.2 (s, 1H)~3.9-4.0 (two s, 3H each)~3.9 (s, 3H)
1,2-dimethoxy-4-nitrobenzene (Decarboxylated) Multiplet/dd pattern~3.9-4.0 (two s, 3H each)Absent
4,5-dimethoxy-2-nitrobenzoic acid (Hydrolyzed) Similar to desired productSimilar to desired productAbsent (broad COOH signal >10 ppm)

Note: These are approximate chemical shifts and can vary depending on the solvent and instrument.

IV. Detailed Experimental Protocol

This protocol is a guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Methyl 3,4-dimethoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol for recrystallization

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice-water bath. Keep this mixture cold until use.

  • Reaction Setup: Dissolve Methyl 3,4-dimethoxybenzoate in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitration: With vigorous stirring, add the cold nitrating mixture dropwise to the solution of Methyl 3,4-dimethoxybenzoate over a period of 20-30 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[2][3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice in a beaker and stir until the ice has melted.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the crystals and wash with a small amount of cold ethanol.

    • Column Chromatography (for high purity): If isomeric impurities are present, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

V. Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic pathway and the formation of key side products.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM Methyl 3,4-dimethoxybenzoate Product This compound SM->Product HNO₃, H₂SO₄ 0-10 °C Isomer Methyl 3,4-dimethoxy-6-nitrobenzoate (Isomeric Impurity) SM->Isomer Poor Regioselectivity Decarboxy 1,2-dimethoxy-4-nitrobenzene (Decarboxylation) SM->Decarboxy If starting from acid + Heat Hydrolyzed 4,5-dimethoxy-2-nitrobenzoic acid (Hydrolysis) Product->Hydrolyzed H₂O, H⁺ Dinitro Dinitro-dimethoxybenzoate (Over-nitration) Product->Dinitro Excess HNO₃ High Temp.

Caption: Synthesis of this compound and major side reactions.

VI. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Bell, S. G., et al. (2009). Selective oxidative demethylation of veratric acid to vanillic acid by CYP199A4 from Rhodopseudomonas palustris HaA2. PubMed. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions. Retrieved from --INVALID-LINK--

  • Brainly. (2023). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzoate. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from --INVALID-LINK--

  • Echemi. (2023). Nitration of Methyl Benzoate | Process and Applications. Retrieved from --INVALID-LINK--

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism of nitro decarboxylation and nitration of.... Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. Retrieved from --INVALID-LINK--

  • YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from --INVALID-LINK--

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from --INVALID-LINK--

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(26791-93-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nitration. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN113200861A - Novel preparation method and application of 6-nitroveratric acid. Retrieved from --INVALID-LINK--

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from --INVALID-LINK--

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR100808544B1 - Recovery of Nitrating Acid Mixtures from Nitration Processes. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Incomplete Conversion of Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate. Incomplete conversion is a common yet surmountable issue in nitroarene reduction. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you achieve high-yield, complete conversion.

Troubleshooting Guide: Diagnosing Incomplete Conversion

Incomplete conversion can manifest in several ways, from a stalled reaction to the formation of complex mixtures. The first step in troubleshooting is to accurately diagnose the problem by carefully observing the reaction profile, typically via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Symptom 1: Reaction Stalls After Initial Conversion (e.g., <50% Conversion)

The reaction begins as expected, but progress halts, leaving a significant amount of starting material.

Potential Causes and Solutions:

  • Catalyst Deactivation/Poisoning: This is the most common culprit. The catalyst's active sites can be blocked or "poisoned" by impurities in the starting material, solvent, or even intermediates formed during the reaction.

    • Solution 1: Recrystallize Starting Material. Impurities from the synthesis of the nitro-compound can contain sulfur or other catalyst poisons. Recrystallizing the this compound from a suitable solvent (e.g., ethanol or ethyl acetate) can remove these trace impurities.

    • Solution 2: Use High-Purity Solvents. Ensure solvents are anhydrous and free from contaminants. Using freshly opened, high-purity solvents is recommended.

    • Solution 3: Increase Catalyst Loading. While not a fix for poisoning, a higher catalyst loading (e.g., increasing from 5 mol% to 10 mol% Pd/C) can sometimes drive the reaction to completion by providing a sufficient number of active sites.[1]

  • Insufficient Hydrogen Pressure/Availability: The reaction is starved of its key reagent, hydrogen.

    • Solution 1: Purge System Thoroughly. Before introducing hydrogen, ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) to remove all oxygen, which can deactivate the catalyst. Then, purge with H₂ gas.

    • Solution 2: Increase H₂ Pressure. Many reactions that are sluggish at atmospheric pressure or with a balloon proceed smoothly under higher pressure (e.g., 15-50 psi).[2] Be sure your glassware is rated for the pressure you are using.

    • Solution 3: Improve Agitation. Vigorous stirring is crucial for effective mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen) to ensure hydrogen is readily available at the catalyst surface.[3]

Symptom 2: Multiple Spots on TLC, Including Intermediates

Besides the starting material and product spots, you observe one or more new spots on the TLC plate.

Potential Causes and Solutions:

  • Formation of Intermediates: The reduction of a nitro group is a stepwise process that can involve nitroso and hydroxylamine intermediates.[4][5] If these accumulate, it may indicate a bottleneck in the reaction pathway.

    • Solution 1: Increase Reaction Time or Temperature. Sometimes, the conversion of the hydroxylamine intermediate to the amine is the rate-limiting step.[4] Extending the reaction time or gently increasing the temperature (e.g., from 25°C to 40°C) can facilitate this final reduction step.

    • Solution 2: Change the Solvent or pH. The reaction medium can influence the stability of intermediates. Adding a small amount of a protic co-solvent like ethanol or acetic acid can sometimes help.[6] Acidic conditions, in particular, can promote the final reduction.[7]

  • Side Reactions: The starting material or product may be undergoing undesired reactions.

    • Solution 1: Consider a Milder Reducing Agent. If catalytic hydrogenation is problematic, alternative reagents that operate under different mechanisms may be more successful. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are classic and effective alternatives.[8][9]

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving incomplete conversion issues.

TroubleshootingWorkflow start Incomplete Conversion Observed check_purity Is Starting Material Pure? start->check_purity check_catalyst Review Catalyst Conditions check_purity->check_catalyst Yes recrystallize Action: Recrystallize Starting Material check_purity->recrystallize No check_h2 Review Hydrogen Delivery check_catalyst->check_h2 OK increase_loading Action: Increase Catalyst Loading (e.g., 5 -> 10 mol%) check_catalyst->increase_loading Activity Low? change_catalyst Action: Try Alternative Catalyst (e.g., PtO2) check_catalyst->change_catalyst Poisoning Suspected? check_conditions Review Reaction Conditions check_h2->check_conditions OK purge_system Action: Ensure Thorough Inert Gas & H2 Purge check_h2->purge_system Air Leak? increase_pressure Action: Increase H2 Pressure (e.g., Balloon -> 50 psi) check_h2->increase_pressure Low Pressure? increase_stirring Action: Increase Agitation Speed check_h2->increase_stirring Poor Mixing? increase_time_temp Action: Increase Time or Temperature check_conditions->increase_time_temp Intermediates Present? change_solvent Action: Change Solvent or Add Co-solvent (e.g., EtOH/AcOH) check_conditions->change_solvent Solubility Issues? alternative_reagent Action: Use Chemical Reductant (e.g., Fe/AcOH or SnCl2) check_conditions->alternative_reagent Still Fails success Problem Resolved recrystallize->success increase_loading->success change_catalyst->success purge_system->success increase_pressure->success increase_stirring->success increase_time_temp->success change_solvent->success alternative_reagent->success

Caption: A step-by-step workflow for troubleshooting incomplete reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this reduction?

A: Palladium on activated carbon (Pd/C), typically at 5% or 10% loading, is the most common and generally effective catalyst for reducing aromatic nitro groups.[8] If Pd/C fails, platinum(IV) oxide (PtO₂, Adam's catalyst) or Raney Nickel are excellent alternatives, though they may require different solvent systems and conditions.[10]

Q2: My starting material has poor solubility. What solvent should I use?

A: Ethyl acetate is a common and effective solvent for this reaction.[2] If solubility is an issue, THF can be used.[6] Sometimes, a co-solvent system, such as THF/methanol or ethyl acetate/ethanol, can improve solubility while maintaining good reaction kinetics. A protic co-solvent often aids the hydrogenation process.[6]

Q3: How do I monitor the reaction effectively?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting material (less polar) and the product amine (more polar). A common eluent is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[2] The product, Methyl 2-amino-4,5-dimethoxybenzoate, is UV active and will appear as a distinct spot. For more quantitative analysis, LC-MS is ideal.

Q4: I see a new, highly colored spot on my TLC plate. What could it be?

A: Aromatic nitro reductions can sometimes lead to the formation of colored dimeric byproducts like azo or azoxy compounds, especially if the reaction stalls at the nitroso or hydroxylamine stage.[10] These are formed by the condensation of the intermediates. This often indicates poor catalyst activity or insufficient hydrogen. Following the steps to improve catalyst and hydrogen availability should resolve this.

Q5: How do I safely handle the Pd/C catalyst after the reaction?

A: Pd/C is pyrophoric, especially after use when it is saturated with hydrogen and finely divided. Never allow the catalyst to dry in the air. The workup must be done carefully. Filter the reaction mixture through a pad of Celite® or glass fiber paper.[7] Keep the filter cake wet with solvent (e.g., ethanol or water) at all times. The wet catalyst should be immediately quenched by transferring it to a separate container and slowly adding a large volume of water. It can then be disposed of according to your institution's hazardous waste guidelines.

Standardized Experimental Protocol

This protocol provides a reliable starting point for the catalytic hydrogenation of this compound.

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro-ester to the desired aniline.

Procedure:
  • Vessel Preparation: To a hydrogenation flask or a thick-walled round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (0.05 - 0.10 eq).

  • Solvent Addition: Add a suitable solvent, such as ethyl acetate or methanol, to create a solution with a concentration of approximately 0.1-0.2 M.[2]

  • System Purge: Seal the flask and connect it to a hydrogen source via a three-way stopcock. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure, or use a regulator for higher pressures).

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-16 hours).[2]

  • Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent. Caution: Keep the catalyst wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

  • Purification: The product, Methyl 2-amino-4,5-dimethoxybenzoate, can be purified by column chromatography on silica gel or by recrystallization.[2]

Comparative Table of Reducing Agents
Reagent SystemConditionsAdvantagesDisadvantages
H₂ / Pd/C [8]1-4 atm H₂, RT, EtOAc/MeOHClean, high yield, catalyst is recyclable.Catalyst can be poisoned; pyrophoric; may reduce other functional groups.
Fe / Acetic Acid [8]RefluxInexpensive, tolerant of many functional groups.Requires acidic conditions, workup can be tedious to remove iron salts.
SnCl₂·2H₂O [9]Reflux, EtOHMild, good for sensitive substrates.Stoichiometric amounts of tin salts are produced as waste.
Sodium Dithionite [9]RT, aq. alcoholMild, works at room temperature.Can be sluggish, requires aqueous conditions.
Hydrazine / Pd/C [1]RT or heat, EtOH/MeOHAvoids use of H₂ gas (transfer hydrogenation).Hydrazine is highly toxic; can be exothermic.

References

Technical Support Center: Scale-Up Synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful and safe execution of your synthesis.

I. Troubleshooting Guide: Navigating Common Scale-Up Pitfalls

This section addresses specific issues that may arise during the synthesis, focusing on causality and providing actionable solutions for large-scale production.

Issue 1: Low Yield and Poor Regioselectivity—Formation of the 6-Nitro Isomer.

  • Question: During the nitration of 3,4-dimethoxybenzoic acid (veratric acid), my final product is contaminated with a significant amount of an isomeric byproduct, which I suspect is the 6-nitro isomer. How can I improve the regioselectivity to favor the desired 2-nitro product on a larger scale?

  • Answer: This is the most common challenge in this synthesis. The formation of the 6-nitro isomer is a direct consequence of the electronic directing effects of the substituents on the aromatic ring. The two methoxy groups are strongly activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. The 2-position is sterically hindered by the adjacent carboxylic acid, but electronically favored by the 4-methoxy group. The 6-position is less sterically hindered and is activated by the adjacent methoxy group.

    To favor the formation of the desired this compound, precise control over reaction conditions is paramount, especially during scale-up where heat and mass transfer limitations are more pronounced.

    Solutions:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrating agent.[1] On a large scale, this requires a reactor with efficient heat exchange capabilities. A runaway temperature excursion will decrease selectivity and increase the formation of byproducts.

    • Slow and Sub-Surface Addition: Add the nitrating agent (mixed acid) slowly and below the surface of the reaction mixture. This ensures rapid dispersion and prevents localized "hot spots" and high concentrations of the nitrating agent, which can lead to less selective reactions.[2]

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider using a milder nitrating agent for better selectivity, such as nitric acid in acetic anhydride. This can sometimes reduce the formation of oxidative byproducts and improve regioselectivity, though it may require process optimization.[3]

    • Order of Synthesis: Consider performing the esterification of 3,4-dimethoxybenzoic acid first, followed by the nitration of the resulting methyl ester. The bulkier ester group can provide slightly more steric hindrance at the 2-position, potentially influencing selectivity. However, this requires careful evaluation as the ester group is also meta-directing.

Issue 2: Formation of Dark, Tarry Byproducts and Decreased Purity.

  • Question: As I increased the scale of my reaction, I noticed the formation of a dark, tar-like substance, and the purity of my isolated product has significantly decreased. What is causing this, and how can it be prevented?

  • Answer: The formation of tar is a clear indicator of oxidative side reactions and potential product degradation. The starting material, 3,4-dimethoxybenzoic acid, is an electron-rich aromatic ring, making it susceptible to oxidation by nitric acid, especially under harsh conditions.[4]

    Probable Causes and Solutions:

    • Oxidative Demethylation: The strong acidic and oxidative environment can lead to the cleavage of one or both methoxy groups, forming phenolic compounds which are even more susceptible to oxidation and polymerization. This can also lead to the formation of quinone-type byproducts.[5]

      • Solution: Strict adherence to low temperatures (0-5°C) is critical. Ensure your reactor's cooling system is capable of handling the exotherm of the reaction at the intended scale.

    • Over-Nitration: The product itself is still an activated ring and can undergo further nitration to form dinitro compounds, which may be less stable under the reaction conditions.

      • Solution: Use a stoichiometric amount of the nitrating agent. Avoid using a large excess of nitric acid. The slow addition protocol mentioned previously is also crucial here.[4]

Issue 3: Thermal Runaway Hazard During Nitration.

  • Question: I am concerned about the safety of scaling up this highly exothermic nitration. What are the critical parameters to monitor to prevent a thermal runaway?

  • Answer: Your concern is well-founded. Nitration reactions are notoriously exothermic and present a significant thermal runaway risk if not properly controlled.[2][6] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.

    Key Prevention and Monitoring Strategies:

    • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR).[2] This data is essential for designing a safe process.

    • Robust Cooling System: Ensure the reactor has a sufficiently powerful cooling system to handle the heat load. The cooling capacity should be calculated based on the calorimetry data.

    • Controlled Reagent Addition: The rate of addition of the nitrating agent is the primary means of controlling the rate of heat generation. Use a reliable dosing pump and link the addition rate to the internal reaction temperature. An automated system that stops the addition if the temperature exceeds a set limit is highly recommended.

    • Vigorous Agitation: Inadequate stirring can lead to poor heat transfer and the formation of localized hot spots, which can initiate a runaway.[2] Ensure the agitator is appropriately designed for the reactor geometry and scale to maintain a homogenous mixture.

    • In-Process Monitoring: Continuously monitor the reaction temperature and pressure. Early warning signs of a runaway include a sudden, unexpected increase in temperature that does not respond to cooling adjustments, a rise in pressure, and the evolution of brown/yellow nitrogen dioxide gas.[2]

    • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure. This typically involves having a large volume of cold water or an appropriate quenching agent ready to be rapidly introduced into the reactor to stop the reaction.

Issue 4: Product Fails to Precipitate or Forms an Oil During Quenching.

  • Question: On a small scale, my product precipitates nicely when I pour the reaction mixture onto ice. However, on a larger scale, I'm getting an oil, or the product remains in the aqueous solution. How should I handle the work-up?

  • Answer: This is a common issue when scaling up crystallization and precipitation processes. The presence of impurities can act as an oiling-out agent, and the larger volume can affect the saturation kinetics.

    Troubleshooting Steps:

    • Extraction Protocol: If the product does not precipitate or oils out, the standard procedure is to perform a liquid-liquid extraction.

      • Transfer the entire quenched mixture to a suitably sized extractor.

      • Extract several times with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

      • Combine the organic extracts and proceed with washing and drying.

    • Seeding: If an oil forms, you can try to induce crystallization by adding a few seed crystals of pure this compound to the quenched mixture while stirring vigorously.

    • Temperature Control during Quench: Ensure the ice/water mixture is well-stirred and has sufficient capacity to rapidly cool the entire reaction mixture. A slow quench of a large batch can lead to localized warming, which can affect solubility.

Issue 5: Persistent Emulsion During Extraction.

  • Question: When I perform an extraction to isolate my product, I'm struggling with a persistent emulsion at the aqueous-organic interface that won't separate. How can I break this emulsion?

  • Answer: Emulsions are common in work-ups involving acidic mixtures and organic solvents, especially when fine particulate matter is present. They are stabilized by compounds that have affinity for both phases.

    Methods to Break Emulsions:

    • Addition of Brine: The most common method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to force the separation of the layers.[7]

    • Change Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help break the emulsion.[3]

    • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This can sometimes break the emulsion by removing the particulate matter that stabilizes it.[4]

    • Centrifugation: If the scale allows, centrifuging the mixture is a very effective way to force the separation of the layers.[3]

    • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to separation.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material, 3,4-dimethoxybenzoic acid or its methyl ester?

    • A1: Both are viable starting materials. Starting with 3,4-dimethoxybenzoic acid (veratric acid) is often more cost-effective.[8] The nitration is typically performed first, followed by a Fischer esterification. This avoids subjecting the ester to the harsh acidic conditions of nitration for an extended period, which could cause hydrolysis.

  • Q2: What are the best In-Process Controls (IPCs) to monitor the reaction?

    • A2: For a scaled-up process, Thin-Layer Chromatography (TLC) is useful for a quick qualitative check of the starting material consumption. However, High-Performance Liquid Chromatography (HPLC) is essential for quantitative analysis. An HPLC method can be used to monitor the disappearance of the starting material and the formation of the desired product and key impurities (like the 6-nitro isomer) in real-time.[9][10]

  • Q3: What is the best method for purifying the final product on a large scale?

    • A3: Recrystallization is the most common and cost-effective method for purifying this compound at scale. A suitable solvent system (e.g., ethanol/water or toluene) should be identified to provide good recovery and high purity.[11] The key is to allow for slow cooling to form well-defined crystals and exclude impurities. If the product is an oil or purity from recrystallization is insufficient, column chromatography might be necessary, but this is less desirable for very large quantities due to cost and solvent usage.

  • Q4: What are the critical safety precautions for handling the reagents?

    • A4: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Have spill kits containing a neutralizer (like sodium bicarbonate) readily available.

III. Experimental Protocols & Methodologies

Protocol 1: Scale-Up Synthesis of this compound

This protocol describes a representative procedure for the synthesis on a laboratory scale-up. Caution: This reaction is highly exothermic and requires strict temperature control.

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
3,4-Dimethoxybenzoic Acid182.17100.0 g0.5491.0
Sulfuric Acid (98%)98.08300 mL~5.5-
Nitric Acid (70%)63.0140.0 mL~0.6041.1
Methanol32.04500 mL--

Step 1: Nitration of 3,4-Dimethoxybenzoic Acid

  • Charge a 1 L, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with 300 mL of concentrated sulfuric acid.

  • Cool the reactor jacket to 0°C.

  • Slowly add 100.0 g (0.549 mol) of 3,4-dimethoxybenzoic acid to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete and the solid has dissolved, cool the mixture to 0-2°C.

  • Prepare the nitrating mixture by slowly adding 40.0 mL (~0.604 mol) of 70% nitric acid to the dropping funnel.

  • Add the nitric acid dropwise to the reaction mixture over a period of 1-2 hours. Crucially, maintain the internal temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour.

  • Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Prepare a separate 4 L beaker containing 2 kg of crushed ice and 1 L of water with vigorous stirring.

  • Slowly and carefully pour the completed reaction mixture into the ice/water slurry. The product should precipitate as a pale-yellow solid.

  • Stir the slurry for 30 minutes, then collect the crude 4,5-dimethoxy-2-nitrobenzoic acid by vacuum filtration.

  • Wash the solid cake with several portions of cold water until the filtrate is neutral to pH paper.

  • Dry the crude product under vacuum at 50-60°C. Expected yield of crude acid: 105-115 g (84-92%).

Step 2: Fischer Esterification

  • In the same or a similar reactor, combine the dried crude 4,5-dimethoxy-2-nitrobenzoic acid with 500 mL of methanol.

  • With stirring, slowly and carefully add 10 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting acid by HPLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated mixture into 2 L of ice-cold water with stirring.

  • The product, this compound, will precipitate.

  • Stir for 30 minutes, collect the solid by vacuum filtration, and wash with cold water.

  • Dry the product under vacuum. For higher purity, recrystallize from an ethanol/water mixture. Expected yield: 95-105 g (71-79% over two steps).

Protocol 2: HPLC In-Process Control (IPC) Method

This method is suitable for monitoring the reaction progress and determining the purity of the final product.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 240 nm
Injection Volume 10 µL

IV. Visualization of Key Processes

Diagram 1: Synthetic Pathway

This diagram illustrates the two-step synthesis from the starting material to the final product.

Synthesis_Pathway Start 3,4-Dimethoxybenzoic Acid Intermediate 4,5-Dimethoxy-2-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄, 0-5°C) Product This compound Intermediate->Product Esterification (Methanol, H₂SO₄, Reflux)

Caption: Two-step synthesis of the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield/Purity

This workflow provides a logical sequence for diagnosing and solving issues related to poor reaction outcomes.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Regio Check Regioisomer Ratio (HPLC) Start->Check_Regio Check_Tars Observe for Tars/Dark Color Start->Check_Tars Check_Regio->Check_Tars No High_6_Nitro High 6-Nitro Isomer Check_Regio->High_6_Nitro Yes Tars_Present Tars/Degradation Products Present Check_Tars->Tars_Present Yes Solution_Temp Decrease Temperature Improve Addition Control High_6_Nitro->Solution_Temp Tars_Present->Solution_Temp Solution_Stoich Check Reagent Stoichiometry Tars_Present->Solution_Stoich

Caption: Diagnostic workflow for yield and purity issues.

V. References

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References

Preventing byproduct formation in the nitration of methyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the nitration of methyl 3,4-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and effectively troubleshoot byproduct formation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the nitration of methyl 3,4-dimethoxybenzoate, providing both explanations and actionable solutions.

Issue 1: Significant Formation of the 6-Nitro Isomer

Question: My primary goal is the synthesis of methyl 4,5-dimethoxy-2-nitrobenzoate, but I am observing a significant amount of the 6-nitro isomer. How can I improve the regioselectivity of the reaction?

Answer: The formation of both the 2-nitro and 6-nitro isomers is a common challenge in the nitration of 1,2,4-trisubstituted benzene rings. The methoxy (-OCH₃) groups and the methyl ester (-COOCH₃) group have competing directing effects. The two methoxy groups are activating and ortho-, para-directing, while the methyl ester is deactivating and meta-directing.

The desired 2-nitro product is favored due to the directing influence of the two methoxy groups to the positions ortho to them. However, the 6-position is also activated by the methoxy group at position 4. To enhance the formation of the desired 2-nitro isomer, careful control of reaction conditions is paramount.

Solutions:

  • Temperature Control: Lowering the reaction temperature is a critical factor in controlling regioselectivity.[1] High temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 6-nitro isomer.

    • Protocol: Maintain the reaction temperature between -5 to 0 °C using an ice-salt bath.[1] Add the nitrating agent dropwise to prevent exothermic spikes.[1][2]

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence the isomer ratio. Milder nitrating agents can exhibit greater selectivity.

    • Recommendation: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[3][4][5][6] However, for enhanced selectivity, consider alternative nitrating systems like nitric acid in acetic anhydride or the use of solid-supported reagents.[1]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity.[7]

    • Recommendation: While sulfuric acid often serves as both a catalyst and solvent, exploring co-solvents or alternative solvent systems could be a valuable optimization strategy.

Issue 2: Formation of Dinitro- Byproducts

Question: I am observing the formation of dinitrated products in my reaction mixture, which is complicating purification and reducing the yield of my desired mononitrated product. How can I prevent this?

Answer: The formation of dinitrated byproducts occurs when the mononitrated product undergoes a second nitration.[3][8] This is more likely to happen under harsh reaction conditions.[1] The initial mononitration product, this compound, is deactivated towards further electrophilic substitution due to the presence of the electron-withdrawing nitro and ester groups. However, excessively forcing conditions can still lead to dinitration.

Solutions:

  • Strict Temperature Control: As with controlling regioselectivity, maintaining a low temperature is crucial to prevent over-nitration.[1][5]

  • Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards dinitration.

    • Protocol: Carefully control the stoichiometry of nitric acid. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient to drive the reaction to completion without promoting dinitration.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation.

    • Recommendation: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum desired product formation and quench the reaction accordingly.

Issue 3: Low Yield and Formation of Tarry, Dark-Colored Impurities

Question: My reaction is resulting in a low yield of the desired product, and the crude material is a dark, tarry substance that is difficult to purify. What is causing this, and how can I fix it?

Answer: The formation of tarry substances and low yields are often indicative of oxidative side reactions.[1] Nitric acid is a strong oxidizing agent, and the electron-rich dimethoxy-substituted benzene ring is susceptible to oxidation, especially at higher temperatures.

Solutions:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation.[1] Ensure efficient cooling and control the rate of reagent addition to prevent temperature spikes.

  • Purity of Starting Materials: Ensure that the methyl 3,4-dimethoxybenzoate is pure. Impurities can sometimes catalyze decomposition or side reactions.

  • Quenching Procedure: The method of quenching the reaction is important.

    • Protocol: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[2] This serves to rapidly dilute the acids and dissipate the heat of dilution. The product should precipitate as a solid.

  • Alternative Nitrating Agents: Consider using milder nitrating systems that are less prone to causing oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitration of methyl 3,4-dimethoxybenzoate?

A1: The nitration of methyl 3,4-dimethoxybenzoate proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][4][6][9]

  • Electrophilic Attack: The electron-rich aromatic ring of methyl 3,4-dimethoxybenzoate attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[4][9]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[4][6][9]

Q2: How do the substituents on the benzene ring direct the position of nitration?

A2: The directing effects of the substituents are a key factor in determining the regioselectivity of the reaction.

  • Methoxy Groups (-OCH₃): These are strong activating groups and are ortho-, para- directors due to their ability to donate electron density to the ring through resonance.[10]

  • Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta- director because it withdraws electron density from the ring through resonance.[11]

In the case of methyl 3,4-dimethoxybenzoate, the powerful activating and directing effects of the two methoxy groups dominate, leading to nitration primarily at the positions ortho to them (positions 2 and 6).

Q3: What are some recommended work-up and purification procedures?

A3: A typical work-up procedure involves quenching the reaction mixture in ice-water, followed by isolation of the crude product.[1][2]

  • Isolation: The precipitated solid can be collected by vacuum filtration and washed with cold water to remove residual acids.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[12][13] Column chromatography can also be employed for separating isomers if necessary.[1]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, nitration reactions should be handled with extreme caution.

  • Exothermic Reaction: The reaction is highly exothermic. Proper cooling and slow addition of reagents are essential to prevent a runaway reaction.[2]

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Byproducts: Be aware of the potential for the formation of explosive byproducts, especially if the reaction is not well-controlled.[14]

Data Summary

ParameterRecommendationRationale
Temperature -5 to 0 °CMinimizes byproduct formation (dinitro-, 6-nitro isomer, oxidation products).[1][5]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Effective and standard, but alternatives exist for higher selectivity.[3][4]
Stoichiometry Slight excess of HNO₃ (1.1-1.5 eq.)Drives reaction to completion without promoting dinitration.
Reaction Time Monitor by TLC/HPLCAvoids prolonged reaction times that can lead to byproducts.
Quenching Pour onto crushed iceRapidly dilutes acids and dissipates heat.[2]

Experimental Workflow

Step-by-Step Protocol for the Nitration of Methyl 3,4-Dimethoxybenzoate
  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice-salt bath. Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

  • Reaction Setup: Dissolve methyl 3,4-dimethoxybenzoate in a suitable solvent (if necessary, though sulfuric acid often acts as the solvent) in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask to -5 to 0 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3,4-dimethoxybenzoate. Critically, monitor the internal temperature and maintain it between -5 and 0 °C.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.[1][2]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent like methanol.[12][13]

Visual Guides

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 Nitric Acid (HNO₃) H2NO3+ Protonated Nitric Acid HNO3->H2NO3+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) NO2+ Nitronium Ion (NO₂⁺) H2NO3+->NO2+ - H₂O SigmaComplex Sigma Complex (Arenium Ion) H2O Water (H₂O) Substrate Methyl 3,4-Dimethoxybenzoate Substrate->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product + HSO₄⁻ - H₂SO₄ HSO4- Bisulfate (HSO₄⁻)

Caption: Mechanism of Electrophilic Aromatic Nitration.

Troubleshooting_Flowchart cluster_byproduct Byproduct Troubleshooting cluster_yield Yield & Purity Troubleshooting start Problem Observed During Nitration byproduct High Byproduct Formation? start->byproduct yield Low Yield / Tar Formation? start->yield dinitro Dinitration? byproduct->dinitro isomer Wrong Isomer (6-Nitro)? byproduct->isomer oxidation Oxidation Suspected? yield->oxidation sol_dinitro Reduce HNO₃ Stoichiometry Decrease Reaction Time dinitro->sol_dinitro Yes sol_isomer Lower Reaction Temperature Consider Milder Nitrating Agent isomer->sol_isomer Yes sol_oxidation Strictly Maintain Low Temp Ensure Pure Starting Materials Optimize Quenching oxidation->sol_oxidation Yes

Caption: Decision tree for troubleshooting common nitration issues.

References

Technical Support Center: Catalyst Poisoning in the Reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the catalytic reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and reaction inefficiency. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of this compound is stalled or has completely stopped. What is the most likely cause?

A stalled or incomplete reaction is a frequent issue, often pointing towards catalyst deactivation. The primary suspect in such cases is catalyst poisoning, where impurities present in the reaction system adsorb to the active sites of the catalyst, rendering it ineffective.[1][2] Other potential causes include insufficient catalyst loading, poor hydrogen dispersion, or suboptimal reaction conditions.

Q2: What are the most common catalyst poisons I should be aware of in this specific reduction?

For the reduction of nitroaromatics using palladium on carbon (Pd/C), the most common and potent poisons include:

  • Sulfur Compounds: Thiols, thioethers, and sulfates are particularly detrimental to palladium catalysts, even at trace levels (ppm).[3][4][5][6] These can originate from the starting materials or solvents.

  • Halides: Chloride, bromide, and iodide ions can poison the catalyst. These may be present as impurities in the starting material or introduced from acidic workups in previous synthetic steps.

  • Other Nitrogen Compounds: Besides the nitro group being reduced, other nitrogen-containing functional groups or impurities can compete for the catalyst's active sites.[7] The amine product itself can also cause inhibition at high concentrations.

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can irreversibly deactivate the catalyst.[1]

  • Carbon Monoxide: If present as an impurity in the hydrogen gas supply, carbon monoxide can strongly and often irreversibly bind to the palladium surface.[2]

Q3: Could the methoxy groups on my substrate, this compound, be causing catalyst inhibition?

While the electron-donating nature of methoxy groups can influence the reaction rate, they are not typically considered catalyst poisons. However, their presence can affect the electronic properties of the aromatic ring and the nitro group, potentially making the substrate more or less susceptible to reduction under certain conditions. In some biocatalytic reductions, it has been observed that nitroaromatics with electron-donating groups are poorly reactive.[8][9]

Q4: I'm observing the formation of colored byproducts in my reaction mixture. What are they, and do they indicate a problem?

The appearance of yellow, orange, or reddish hues in your reaction mixture often signals the formation of intermediates from the incomplete reduction of the nitro group. These can include nitroso and hydroxylamine species, which can then condense to form colored dimeric byproducts like azoxy and azo compounds. Their presence is a strong indicator of a struggling or poisoned catalyst.

Troubleshooting Guides

Issue 1: Reaction is Sluggish or Stalled

Symptoms:

  • Slow or no uptake of hydrogen.

  • TLC or HPLC analysis shows the presence of significant amounts of starting material even after an extended reaction time.

  • Formation of colored byproducts.

Workflow for Diagnosis and Resolution:

A Sluggish/Stalled Reaction B Verify Reaction Conditions (Temp, Pressure, Stirring) A->B Step 1 C Analyze Hydrogen Purity B->C Conditions OK H Reaction Proceeds B->H Issue Resolved D Purify Starting Material C->D H2 is Pure C->H Issue Resolved E Purify Solvent D->E SM is Pure D->H Issue Resolved F Increase Catalyst Loading E->F Solvent is Pure E->H Issue Resolved G Test New Batch of Catalyst F->G No Improvement F->H Improvement Seen G->H Reaction Works I Reaction Still Stalled G->I No Improvement J Consider Alternative Catalyst (e.g., PtO2, Raney Ni) I->J

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Detailed Steps:

  • Verify Reaction Parameters: Ensure that the temperature, hydrogen pressure, and stirring rate are optimal and have been maintained throughout the experiment. Inadequate stirring can lead to poor mass transfer of hydrogen to the catalyst surface.

  • Assess Hydrogen Gas Purity: If possible, use high-purity hydrogen. If the source is questionable, consider using a gas purification trap. Commercial hydrogen purification systems can remove impurities like oxygen, water, and carbon monoxide to ppm levels.[10][11][12][13][14]

  • Purify the Starting Material: The synthesis of this compound often starts from 3,4-dimethoxybenzoic acid (veratric acid) and involves nitration.[15] Impurities from this process can be carried over. Recrystallization of the starting material is highly recommended.

  • Purify the Solvent: Use freshly distilled or high-purity anhydrous solvents. Solvents can absorb atmospheric impurities or contain additives that may poison the catalyst.

  • Increase Catalyst Loading: If the issue persists, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may overcome minor poisoning effects. However, this is a workaround and not a solution to the root cause.

  • Use a Fresh Batch of Catalyst: Catalysts can lose activity over time, especially if not stored under an inert atmosphere. Test a new, unopened batch of catalyst to rule out degradation of your current stock.

  • Consider an Alternative Catalyst: If Pd/C consistently fails, other catalysts like Platinum Oxide (PtO₂) or Raney Nickel might be more resistant to the specific poison in your system. Note that these catalysts may have different selectivity profiles.[16][17]

Issue 2: Catalyst Deactivation After a Single Use

Symptoms:

  • A fresh batch of catalyst works for the first run but fails upon attempted reuse.

Potential Causes & Solutions:

  • Irreversible Poisoning: The catalyst is likely being deactivated by strong chemisorption of poisons like sulfur.[2]

  • Product Inhibition: The amine product may be strongly adsorbing to the catalyst surface.

  • Leaching of the Metal: The palladium may be leaching from the carbon support under the reaction conditions.

Workflow for Catalyst Regeneration:

A Spent Catalyst B Filter and Wash (with solvent, then water) A->B C Suspect Sulfur Poisoning B->C If sulfur is suspected E Suspect Organic Fouling or Product Inhibition B->E If fouling is suspected D Oxidative Treatment (e.g., H2O2 or air) C->D H Test Regenerated Catalyst D->H F Solvent Wash with Sonication (e.g., Chloroform, Acetic Acid) E->F G Wash with Dilute Base/Acid E->G F->H G->H I Activity Restored H->I Success J Activity Not Restored H->J Failure K Characterize Catalyst (ICP, XPS) J->K

Caption: Workflow for the regeneration of a poisoned catalyst.

Detailed Protocols for Catalyst Regeneration:

  • For Suspected Sulfur Poisoning:

    • After filtering the catalyst, wash it thoroughly with the reaction solvent, followed by deionized water.

    • Create a slurry of the catalyst in deionized water.

    • Slowly add a dilute solution of hydrogen peroxide (e.g., 3-5%) to the slurry while stirring.

    • Stir for several hours at room temperature.

    • Filter the catalyst, wash extensively with deionized water, and dry under vacuum.

    • Alternative: Some studies report successful regeneration by controlled oxidation in air at elevated temperatures (e.g., 50-140 °C).[18]

  • For General Fouling or Product Inhibition:

    • Wash the filtered catalyst with a series of solvents of varying polarity.

    • For stubborn organic residues, washing with a solvent like chloroform or acetic acid, potentially with the aid of ultrasonication, can be effective.[19]

    • A wash with a dilute aqueous base (e.g., 5-10% NaOH solution) followed by extensive washing with deionized water can remove acidic residues.[18]

Data and Protocols

Table 1: Common Catalyst Poisons and Their Potential Sources
Poison ClassExamplesPotential Sources in the Reduction of this compound
Sulfur Compounds Thiols, Thioethers, SulfatesImpurities in starting materials (e.g., from sulfur-containing reagents used in upstream synthesis), contaminated solvents.
Halides Cl⁻, Br⁻, I⁻Residual acids from previous synthetic steps, impurities in starting materials.
Nitrogen Compounds Amines, Pyridines, NitrilesByproducts of the reaction, impurities in the starting material or solvent.
Heavy Metals Pb, Hg, AsLeaching from reactors or other equipment, impurities in reagents.[1]
Carbon Monoxide COImpurity in the hydrogen gas cylinder.
Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., methanol or ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Lab-Scale Purification of Hydrogen Gas

For small-scale reactions where high purity is critical, a gas purification train can be assembled. This typically involves passing the hydrogen gas from the cylinder through a series of traps:

  • Oxygen Removal: A catalyst-based deoxo purifier (often containing a supported palladium or platinum catalyst) will convert trace oxygen to water.[11]

  • Water Removal: A drying tube filled with a desiccant like calcium sulfate (Drierite) or molecular sieves will remove moisture.

  • General Impurity Removal: An activated carbon trap can remove various organic impurities.

Analytical Characterization of Catalyst Deactivation

When troubleshooting persistent catalyst poisoning, advanced analytical techniques can provide invaluable insights into the root cause.

Table 2: Analytical Techniques for Identifying Catalyst Poisons
TechniqueInformation Provided
Inductively Coupled Plasma (ICP-OES/MS) Quantifies the elemental composition of the catalyst, allowing for the detection of metallic poisons like lead, arsenic, and sulfur at ppb to ppt levels.[1]
X-ray Photoelectron Spectroscopy (XPS) Provides information about the elemental composition and chemical state of the catalyst surface, helping to identify the nature of the poison and its interaction with the active metal.[1][20]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to identify volatile or semi-volatile organic poisons in the starting materials or solvents.[21]
X-Ray Diffraction (XRD) Can identify the formation of new crystalline phases on the catalyst, such as metal sulfides.[1]

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of Methyl 4,5-dimethoxy-2-nitrobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in pharmaceutical development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in various synthetic pathways. Through a comparative approach with structurally related analogues, we will dissect the electronic effects of the nitro and methoxy substituents on the aromatic proton chemical shifts, offering a robust framework for spectral interpretation.

Deciphering the ¹H NMR Spectrum: A Step-by-Step Substitution Analysis

The ¹H NMR spectrum of this compound presents a distinct pattern of signals corresponding to the aromatic and methyl protons. To understand the origin of these chemical shifts, we will build the molecule conceptually, starting from a simpler scaffold and sequentially introducing the substituents. This comparative analysis will illuminate the influence of each functional group on the electronic environment of the neighboring protons.

The Foundational Structure: Methyl Benzoate

Methyl benzoate exhibits a complex multiplet for its aromatic protons, typically found between 7.4 and 8.1 ppm, and a sharp singlet for the methyl ester protons around 3.9 ppm. The ortho protons (H-2, H-6) are the most deshielded due to the electron-withdrawing nature of the ester group.

Introducing the Nitro Group: Methyl 2-Nitrobenzoate

The introduction of a strongly electron-withdrawing nitro group at the C-2 position significantly alters the spectrum. The nitro group's powerful deshielding effect, both through inductive and resonance effects, causes a downfield shift of all aromatic protons.[1][2][3] The proton ortho to the nitro group (H-3) and the proton ortho to the ester group (H-6) experience the most significant deshielding.

Adding the Methoxy Groups: Methyl 3,4-Dimethoxybenzoate

Conversely, methoxy groups are electron-donating, exerting a shielding effect on the aromatic ring protons, causing them to shift upfield.[4][5] In Methyl 3,4-dimethoxybenzoate, the protons on the aromatic ring will have chemical shifts that are lower (more shielded) than those in methyl benzoate.

The Target Molecule: this compound

In our target molecule, we observe the interplay of these opposing electronic effects. The two electron-donating methoxy groups at the C-4 and C-5 positions counteract the deshielding influence of the electron-withdrawing nitro and methyl ester groups.

The predicted and experimental ¹H NMR data for this compound reveals two distinct singlets in the aromatic region and three singlets in the aliphatic region. The two aromatic protons, H-3 and H-6, are magnetically non-equivalent and appear as singlets due to the absence of adjacent protons for coupling. The three singlets in the upfield region correspond to the methyl ester protons and the two methoxy group protons.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR chemical shift data for this compound and its structural analogues. All spectra are referenced in CDCl₃.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Source
Methyl Benzoate~7.4-8.1 (m)~3.9 (s)
Methyl 2-Nitrobenzoate~7.6-8.2 (m)~3.9 (s)[6][7][8]
Methyl 3,4-Dimethoxybenzoate~6.9-7.7 (m)~3.9 (s), ~3.9 (s)[9][10]
This compound ~7.5 (s), ~7.3 (s) ~3.9 (s), ~3.9 (s), ~4.0 (s) Experimental Data

Visualizing the Structural Relationships

The following diagrams illustrate the structures of the compared molecules and highlight the protons of interest.

Caption: Molecular structures of the compared benzoates.

Experimental Protocol for ¹H NMR Acquisition

The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.
  • Insert the sample into the magnet.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity. For a sharp singlet like TMS, the line width at half-height should be less than 0.5 Hz.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Typically 12-16 ppm, centered around 6 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.

A [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl3 with TMS)"]; B [label="Instrument Setup\n(Lock and Shim)"]; C [label="Acquisition\n(Standard 1D Proton)"]; D [label="Processing\n(FT, Phasing, Calibration)"]; E [label="Analysis\n(Integration and Peak Picking)"];

A -> B -> C -> D -> E; }

Caption: Workflow for ¹H NMR Spectrum Acquisition.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of the competing electronic effects of substituents on an aromatic ring. By systematically comparing its spectrum to those of simpler analogues, we can confidently assign the proton signals and gain a deeper understanding of the molecule's electronic structure. This guide provides researchers with the foundational knowledge and practical protocols to interpret and acquire high-quality ¹H NMR data for this and similar compounds, facilitating accurate structural confirmation in their research endeavors.

References

A Guide to the Mass Spectrometry Fragmentation of Methyl 4,5-dimethoxy-2-nitrobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures.[1][2] This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4,5-dimethoxy-2-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical fragmentation predictions with comparative data from structurally related molecules, offering a robust framework for spectral interpretation and compound identification.

The Architectural Influence on Fragmentation: An Overview

The fragmentation of this compound (Molecular Weight: 241.2 g/mol ) under electron ionization is a competitive process, governed by the distinct electronic properties of its substituent groups: the electron-withdrawing nitro group, the electron-donating methoxy groups, and the methyl ester functionality.[3] The initial ionization event produces a molecular ion (M⁺•) at m/z 241, an energetically unstable species that readily undergoes fragmentation to form more stable daughter ions.[4] The stability of the resulting carbocations and radicals dictates the preferred fragmentation pathways.[5]

Predicted Fragmentation Pathways of this compound

The 70 eV EI mass spectrum of the title compound is anticipated to be rich in information, with several competing fragmentation routes originating from the molecular ion. The primary losses are driven by the functional groups attached to the aromatic ring.

Key Primary Fragmentation Reactions:
  • Loss of a Methoxy Radical (•OCH₃): A prominent fragmentation pathway for methyl esters involves the cleavage of the C-O bond, expelling a methoxy radical (•OCH₃, 31 u). This results in the formation of a stable, resonance-stabilized acylium ion at m/z 210 . This is often a highly favored fragmentation for benzoate esters.[6]

  • Loss of a Nitro Radical (•NO₂): Aromatic nitro compounds characteristically eliminate a nitro radical (•NO₂, 46 u).[7][8] This pathway leads to a fragment ion at m/z 195 . The relative position of substituents can influence the intensity of this peak, a phenomenon known as the "ortho effect".[7]

  • Loss of a Methyl Radical (•CH₃): Ejection of a methyl radical (•CH₃, 15 u) from one of the methoxy groups is another expected primary fragmentation.[9] This yields a significant ion at m/z 226 . This ion can then undergo a characteristic loss of carbon monoxide (CO).

  • Loss of Nitric Oxide (NO): A rearrangement reaction can lead to the loss of a neutral nitric oxide molecule (NO, 30 u), resulting in an ion at m/z 211 .[7]

Secondary and Subsequent Fragmentations:

The primary fragment ions undergo further decomposition, providing additional structural clues:

  • The m/z 226 ion ([M-CH₃]⁺) can readily lose a molecule of carbon monoxide (CO, 28 u) to form an ion at m/z 198 . This loss of CO from ions derived from methoxy-substituted aromatics is a well-documented process.[9]

  • The m/z 195 ion ([M-NO₂]⁺•) represents the molecular ion of methyl 4,5-dimethoxybenzoate. It can subsequently lose a methyl radical (•CH₃, 15 u) to yield an ion at m/z 180 , which can then lose CO (28 u) to produce a fragment at m/z 152 .

  • The acylium ion at m/z 210 ([M-OCH₃]⁺) is relatively stable but can lose CO (28 u) to form an ion at m/z 182 .

Fragmentation M This compound m/z 241 (M+•) F226 [M - •CH₃]+ m/z 226 M->F226 - •CH₃ (15 u) F210 [M - •OCH₃]+ m/z 210 M->F210 - •OCH₃ (31 u) F195 [M - •NO₂]+• m/z 195 M->F195 - •NO₂ (46 u) F211 [M - NO]+• m/z 211 M->F211 - NO (30 u) F198 [M - CH₃ - CO]+ m/z 198 F226->F198 - CO (28 u) F182 [M - •OCH₃ - CO]+ m/z 182 F210->F182 - CO (28 u) F180 [M - NO₂ - •CH₃]+ m/z 180 F195->F180 - •CH₃ (15 u) F152 [M - NO₂ - CH₃ - CO]+ m/z 152 F180->F152 - CO (28 u)

Caption: Predicted electron ionization fragmentation pathway of this compound.

Comparative Fragmentation Analysis

To understand the influence of each substituent, we compare the predicted fragmentation of our target compound with two structurally related molecules: Methyl 3-nitrobenzoate and Methyl 3,4-dimethoxybenzoate.

Compound Key Differentiating Feature Expected Dominant Fragmentations Significance
This compound All three functional groups presentLosses of •OCH₃, •NO₂, and •CH₃ from the molecular ion. Subsequent loss of CO from methoxy-derived fragments.The complex pattern is a direct result of the interplay between all substituents.
Methyl 3-nitrobenzoate Lacks methoxy groupsDominated by loss of •OCH₃ (m/z 181 -> 150) and •NO₂ (m/z 181 -> 135).[10][11] The ion at m/z 150 is typically the base peak.Highlights the fragmentation driven by the nitro and ester groups without the influence of methoxy substituents. The absence of a [M-15]⁺ peak is a key differentiator.
Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) Lacks the nitro groupCharacterized by the loss of •OCH₃ (m/z 196 -> 165) and •CH₃ (m/z 196 -> 181). The ion at m/z 181 readily loses CO to form a fragment at m/z 153.Isolates the fragmentation behavior of the dimethoxy and ester functionalities. The absence of fragments corresponding to the loss of NO or NO₂ is the most telling difference.

This comparative analysis demonstrates how the presence or absence of the methoxy and nitro groups creates a unique mass spectral "fingerprint" for each compound, enabling unambiguous identification.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[12]

Sample Preparation:
  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

GC-MS Instrumentation and Conditions:
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[12]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[12]

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[12]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[12]

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • MS Transfer Line Temperature: 280 °C.

Data Acquisition and Analysis:
  • Acquire the data using the instrument's data acquisition software.

  • Process the resulting chromatogram and mass spectra. Identify the peak corresponding to this compound and compare its mass spectrum to the predicted fragmentation pattern.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable yet complex process dictated by the molecule's unique substitution pattern. The primary fragmentation pathways involve the characteristic losses of radicals from the methyl ester (•OCH₃), nitro (•NO₂), and methoxy (•CH₃) groups. By comparing this pattern to those of simpler, related structures, one can confidently assign spectral features and achieve positive compound identification. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the structural characterization of nitroaromatic compounds.

References

A Comparative Guide to the Spectroscopic Data of Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural elucidation of molecules is paramount. Methyl 4,5-dimethoxy-2-nitrobenzoate, a key building block, is no exception. Its purity and isomeric integrity are critical for the successful synthesis of downstream targets. This guide provides an in-depth comparison of the spectroscopic data for this compound against relevant alternatives, offering a robust framework for its identification and characterization.

The strategic placement of the nitro group ortho to the methyl ester, and flanked by two methoxy groups, creates a unique electronic environment. This arrangement directly influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). Understanding these spectroscopic signatures is not merely an academic exercise; it is a crucial quality control measure that ensures the reliability and reproducibility of synthetic processes.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound. We will then place this data in context by comparing it with that of structurally similar isomers and related compounds. This comparative approach is designed to equip the discerning researcher with the expertise to confidently differentiate these molecules and to troubleshoot potential synthetic ambiguities.

Spectroscopic Characterization of this compound

The unique substitution pattern of this compound gives rise to a distinct set of spectroscopic data. The electron-withdrawing nitro group significantly influences the electronic environment of the aromatic ring, which is clearly observable in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectral Data:

The proton NMR spectrum of this compound is characterized by two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of the methoxy and methyl ester protons are also diagnostic.

Assignment Chemical Shift (δ, ppm) Multiplicity
H-37.3 - 7.5Singlet
H-67.0 - 7.2Singlet
OCH₃ (ester)~3.9Singlet
OCH₃ (at C4)~3.9Singlet
OCH₃ (at C5)~3.8Singlet

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the electron-withdrawing nitro and ester groups.

¹³C NMR Spectral Data:

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.[1]

Assignment Chemical Shift (δ, ppm)
C=O (ester)~165
C-5~153
C-4~148
C-2~140
C-1~125
C-6~110
C-3~108
OCH₃ (ester)~53
OCH₃ (at C4/C5)~56

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR experiments for definitive confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group, the ester carbonyl, and the C-O bonds of the methoxy and ester groups.

Functional Group Characteristic Absorption (cm⁻¹)
Asymmetric NO₂ stretch1520 - 1540
Symmetric NO₂ stretch1340 - 1360
C=O (ester) stretch1720 - 1740
C-O (ester) stretch1250 - 1300
Ar-O-CH₃ stretch1000 - 1100

The strong absorptions corresponding to the nitro and carbonyl groups are particularly diagnostic for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 241.20 g/mol , the molecular ion peak [M]⁺ is expected at m/z 241.[2][3]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentations, including:

  • Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z 210.

  • Loss of the nitro group (-NO₂) to give a fragment at m/z 195.

  • Further fragmentation of the aromatic ring.

Comparative Spectroscopic Analysis

To highlight the unique spectroscopic features of this compound, it is instructive to compare its data with that of its isomers and other related compounds.

Isomeric Comparison: Methyl 3,4-dimethoxy-6-nitrobenzoate

This isomer differs only in the position of the nitro group relative to the ester and methoxy groups. This seemingly small change leads to significant differences in the NMR spectra.

Spectroscopic Feature This compound Methyl 3,4-dimethoxy-6-nitrobenzoate Rationale for Difference
¹H NMR (Aromatic) Two singletsTwo doubletsThe protons in the 3,4-dimethoxy isomer are ortho to each other, leading to observable coupling.
¹³C NMR (Aromatic) Distinct chemical shifts for C-3 and C-6Different chemical shifts due to altered substituent effects.The proximity of the nitro group to different carbons causes significant changes in their electronic environment.
Comparison with a Demethylated Analogue: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

The presence of a hydroxyl group instead of a methoxy group introduces new spectroscopic features.

Spectroscopic Feature This compound Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Rationale for Difference
¹H NMR No exchangeable proton signalA broad singlet for the phenolic -OH protonThe hydroxyl proton is acidic and its chemical shift is concentration and solvent dependent.
IR Spectroscopy No O-H stretchA broad O-H stretching band around 3200-3500 cm⁻¹This is a characteristic absorption for hydroxyl groups.
Comparison with a Non-Nitrated Analogue: Methyl 3,4-dimethoxybenzoate

The absence of the strongly electron-withdrawing nitro group significantly alters the spectroscopic data.[4]

Spectroscopic Feature This compound Methyl 3,4-dimethoxybenzoate Rationale for Difference
¹H NMR (Aromatic) Downfield shifted singletsMore upfield and complex multiplet patternThe nitro group strongly deshields the aromatic protons.
IR Spectroscopy Strong NO₂ stretching bandsAbsence of NO₂ stretching bandsThe most obvious difference in the IR spectra.
Mass Spectrometry Molecular ion at m/z 241Molecular ion at m/z 196The difference in molecular weight is a primary identifier.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Solid Samples:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

Instrumental Conditions (Illustrative Example):

  • Gas Chromatograph:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

Data Analysis:

  • Analyze the Total Ion Chromatogram (TIC) to identify the peak corresponding to the compound of interest.

  • Examine the mass spectrum of that peak to determine the molecular ion and analyze the fragmentation pattern. Compare the obtained spectrum with library data for confirmation.

Visualizing Molecular Structures and Analytical Workflows

To further aid in the understanding of the relationships between these molecules and the analytical process, the following diagrams are provided.

Chemical Structures of Compared Benzoates A This compound B Methyl 3,4-dimethoxy-6-nitrobenzoate (Isomer) A->B Isomeric Relationship C Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (Demethylated Analogue) A->C Structural Analogue D Methyl 3,4-dimethoxybenzoate (Non-Nitrated Analogue) A->D Structural Analogue

Caption: Key structural relationships for comparative analysis.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Structure Structural Elucidation NMR->Structure Data leads to IR->Structure Data leads to MS->Structure Data leads to Comparison Comparison with Alternatives Structure->Comparison Purity Purity Assessment Comparison->Purity

Caption: A generalized workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, when placed in the context of its isomers and other related compounds, provides an unequivocal basis for its identification and quality assessment. The distinct patterns observed in NMR, IR, and MS serve as a reliable fingerprint for this important synthetic intermediate. By understanding the causal relationships between molecular structure and spectroscopic output, researchers and professionals in drug development can ensure the integrity of their synthetic pathways and the quality of their final products. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for achieving these critical objectives.

References

A Comparative Guide to Alternative Synthetic Routes for Methyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-amino-4,5-dimethoxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals.[1][2] Its structural motif, a substituted anthranilate, is a versatile scaffold for building more complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prevalent synthetic strategies to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Catalytic Reduction of a Nitro Precursor

This is arguably the most direct and widely employed route, capitalizing on the straightforward catalytic hydrogenation of a nitro-substituted precursor. The synthesis is typically a two-step process starting from commercially available 3,4-dimethoxybenzoic acid (veratric acid).

Reaction Scheme

Route 1 start 3,4-Dimethoxybenzoic Acid step1 Methyl 3,4-dimethoxybenzoate start->step1 Esterification (MeOH, H₂SO₄) step2 Methyl 4,5-dimethoxy-2-nitrobenzoate step1->step2 Nitration (HNO₃, H₂SO₄) product Methyl 2-amino-4,5-dimethoxybenzoate step2->product Reduction (H₂, Pd/C) Route 2 start This compound step1 4,5-Dimethoxy-2-nitrobenzoic acid start->step1 Saponification (KOH, H₂O) step2 2-Amino-4,5-dimethoxybenzoic acid step1->step2 Reduction (H₂, Pd/C) product Methyl 2-amino-4,5-dimethoxybenzoate step2->product Esterification (MeOH, H₂SO₄ or SOCl₂)

References

A Comparative Guide for Synthetic Chemists: Positioning Methyl 4,5-dimethoxy-2-nitrobenzoate Among Nitroaromatic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Nitroaromatic compounds are a cornerstone of this chemical arsenal, prized for their dual utility: the nitro group's powerful ability to activate the aromatic ring for nucleophilic substitution and its ready reduction to the versatile amino group.

This guide provides an in-depth comparison of Methyl 4,5-dimethoxy-2-nitrobenzoate against other common nitroaromatic building blocks. We will move beyond a simple cataloging of properties to explore the nuanced interplay of substituent effects, dissecting how these electronic and steric factors govern reactivity and, consequently, strategic application in the synthesis of complex target molecules.

Featured Building Block: this compound

This compound is a pale yellow crystalline solid that serves as a highly functionalized and strategically valuable intermediate in pharmaceutical and fine chemical synthesis.[1] Its utility stems from the precise arrangement of its functional groups, which imparts a unique reactivity profile.

  • Structural and Electronic Profile:

    • Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) by both induction and resonance, it strongly deactivates the ring towards electrophilic aromatic substitution (EAS).[2] However, its primary role is the powerful activation of the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[3]

    • Methoxy Groups (-OCH₃): Positioned at C4 and C5, these are strong electron-donating groups (EDGs) through resonance. They enrich the aromatic core with electron density, which can influence the overall reactivity and provide handles for further modification, such as selective demethylation.[4]

    • Methyl Ester (-COOCH₃): This is a moderately deactivating EWG. Its presence, ortho to the nitro group, further enhances the electrophilicity of the ring.

The synthetic power of this molecule lies in the reduction of its nitro group. This transformation yields Methyl 2-amino-4,5-dimethoxybenzoate, an aniline derivative rich in functionality and primed for entry into diverse synthetic pathways, particularly in medicinal chemistry.[5]

Synthesis: this compound is typically prepared via the nitration of veratric acid (3,4-dimethoxybenzoic acid) followed by esterification.[6][7]

Comparative Analysis: Reactivity and Strategic Application

The choice of a nitroaromatic building block is fundamentally a question of synthetic strategy. The ideal candidate depends on the desired transformation, the required regiochemistry, and the compatibility of other functional groups. Below, we compare this compound with other workhorse nitroaromatics.

Category 1: Simple Nitrotoluenes (e.g., 4-Nitrotoluene)

Nitrotoluenes are foundational intermediates, primarily used in the large-scale production of dyes, agrochemicals, and polymers.[8][9]

  • Reactivity Profile: 4-Nitrotoluene features a single nitro group (EWG) and a weakly electron-donating methyl group.[10] Its primary transformations include:

    • Reduction: Hydrogenation of the nitro group yields p-toluidine, a key precursor for azo dyes and pharmaceuticals.[10]

    • Oxidation: The methyl group can be oxidized to afford 4-nitrobenzoic acid.[10][11]

    • Halogenation: The benzylic position of the methyl group can be halogenated to produce 4-nitrobenzyl halides.[10]

  • Strategic Difference: Compared to this compound, 4-nitrotoluene offers less functionality on the aromatic ring itself. Its utility lies in the reactivity of the methyl group and the straightforward production of simple toluidines. It is less suited for complex SNAr reactions due to weaker activation of the aromatic ring.

Category 2: Highly Activated Dinitrobenzenes (e.g., 1-Chloro-2,4-dinitrobenzene)

Dinitroaromatics, especially those bearing a leaving group, are the archetypal substrates for SNAr reactions.

  • Reactivity Profile: The presence of two powerful EWGs renders the aromatic ring exceptionally electron-poor and thus highly susceptible to nucleophilic attack.

    • SNAr: 1-Chloro-2,4-dinitrobenzene reacts readily with a wide range of nucleophiles to displace the chloride ion. This reaction proceeds through a well-stabilized Meisenheimer intermediate, and the departure of the leaving group is often the rate-determining step.[12]

    • Reduction: The reduction of dinitro compounds can be controlled to selectively reduce one nitro group, but often requires careful selection of reagents and conditions to avoid complete reduction to the diamine.

  • Strategic Difference: For SNAr reactions, 1-chloro-2,4-dinitrobenzene is far more reactive than this compound. However, the latter provides a more complex and synthetically useful aniline product upon reduction, retaining the valuable methoxy and ester functionalities. The choice depends on whether the primary goal is SNAr or the synthesis of a highly substituted aniline.

Category 3: Multi-functional Nitroanilines (e.g., 4-Nitroaniline)

Nitroanilines contain both a strong EWG (-NO₂) and a strong EDG (-NH₂), leading to a unique and versatile reactivity profile.[13][14]

  • Reactivity Profile:

    • Diazotization: The primary amino group is a synthetic linchpin. It can be readily converted into a diazonium salt, which is an exceptionally versatile intermediate that can be transformed into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H).[14] This pathway is not directly available to nitrobenzoates.

    • Amine Reactivity: The amino group itself can be acylated or alkylated.

    • Reduction: The nitro group can be reduced to generate p-phenylenediamine, a key monomer in the production of aramid polymers and an important dye component.[14]

  • Strategic Difference: 4-Nitroaniline's primary value lies in the synthetic versatility of its amino group via diazotization. This compound, by contrast, is a precursor to an aniline. It is one step removed from this reactivity but delivers a product with a more complex substitution pattern that might be difficult to achieve by functionalizing a simpler aniline.

Data Presentation: A Head-to-Head Comparison

Table 1: Comparison of Physical and Electronic Properties

Building BlockStructureM.W. ( g/mol )M.p. (°C)Key Functional GroupsNet Electronic Effect on Ring
This compound O=N(=O)c1cc(OC)c(OC)cc1C(=O)OC241.21141-144[1]1x NO₂, 2x OCH₃, 1x COOCH₃Electron-poor, highly substituted
4-Nitrotoluene O=N(=O)c1ccc(C)cc1137.1452-54[8]1x NO₂, 1x CH₃Electron-poor
1-Chloro-2,4-dinitrobenzene O=N(=O)c1ccc(Cl)c(c1)--INVALID-LINK--[O-]202.5549-512x NO₂, 1x ClVery electron-poor
4-Nitroaniline O=N(=O)c1ccc(N)cc1138.12146-151[15]1x NO₂, 1x NH₂Push-pull system

Table 2: Reactivity Comparison in Key Synthetic Transformations

TransformationThis compound4-Nitrotoluene1-Chloro-2,4-dinitrobenzene4-Nitroaniline
Nitro Group Reduction Primary Use. Yields highly functionalized aniline. Standard conditions (H₂/Pd-C, Fe/HCl).[16][17]Primary Use. Yields p-toluidine. Standard conditions.[10]Possible, can be selective but often leads to diamine.Possible. Yields p-phenylenediamine.[14]
Nucleophilic Aromatic Substitution (SNAr) Moderately activated. Nitro group can be a leaving group.Low reactivity. Requires harsh conditions.[11]Primary Use. Highly reactive, Cl is an excellent leaving group.[12]Moderately activated.
Other Key Reactions Ester hydrolysis.[18]Oxidation/halogenation of methyl group.[10]Sequential substitution of Cl then a NO₂ group is possible.Diazotization of the amino group is a key, versatile reaction.[14]

Visualization of Synthetic Pathways

The strategic choice of a building block becomes clearer when visualizing the synthetic pathways it unlocks.

G cluster_0 This compound cluster_1 4-Nitrotoluene cluster_2 4-Nitroaniline cluster_3 1-Chloro-2,4-dinitrobenzene start1 Methyl 4,5-dimethoxy- 2-nitrobenzoate prod1 Substituted Aniline (via Reduction) start1->prod1 H₂/Pd-C start2 4-Nitrotoluene prod2a p-Toluidine (via Reduction) start2->prod2a prod2b 4-Nitrobenzoic Acid (via Oxidation) start2->prod2b start3 4-Nitroaniline prod3a Diazonium Salt start3->prod3a NaNO₂/HCl prod3b Diverse Functional Groups (-OH, -X, -CN) prod3a->prod3b Sandmeyer, etc. start4 1-Chloro-2,4-dinitrobenzene prod4 SₙAr Product (Ether, Amine, Thiol) start4->prod4 Nu⁻

Caption: Synthetic utility map for key nitroaromatic building blocks.

The mechanism underpinning the reactivity of many of these compounds in SNAr is the formation of a resonance-stabilized anionic intermediate.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocols: From Theory to Practice

Trustworthy protocols are the bridge between theoretical understanding and tangible results. The following methods are presented as self-validating systems.

Protocol 1: Reduction of this compound

This protocol details the foundational transformation for this building block: the generation of the corresponding aniline via catalytic hydrogenation.

Objective: To synthesize Methyl 2-amino-4,5-dimethoxybenzoate.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar system

Procedure:

  • Vessel Preparation: To a suitable pressure vessel (e.g., Parr bottle), add this compound.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is pyrophoric and should be handled with care.

  • Solvent Addition: Add the solvent (e.g., ethanol) to dissolve the starting material, typically to a concentration of 0.1-0.5 M.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by a reactive one.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring or shaking. The reaction is often exothermic and may require cooling to maintain room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through and ensures a clean filtrate. The pad should be washed with fresh solvent to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-4,5-dimethoxybenzoate, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Nucleophilic Aromatic Substitution with 1-Chloro-2,4-dinitrobenzene

This protocol serves as a comparative example, illustrating the conditions for a highly activated SNAr substrate.

Objective: To synthesize 2,4-Dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in ethanol with gentle warming.

  • Nucleophile Addition: Slowly add hydrazine hydrate to the solution. An exothermic reaction is expected, and the color of the solution will typically change.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The formation of a precipitate (the product) is common.

  • Monitoring: Follow the disappearance of the starting material by TLC analysis.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold ethanol and then water to remove unreacted starting materials and hydrazine salts.

  • Drying: Dry the resulting solid under vacuum to yield the 2,4-dinitrophenylhydrazine product. Trustworthiness: This reaction is robust and high-yielding, forming the basis of Brady's test for aldehydes and ketones.

Conclusion and Authoritative Grounding

The strategic selection of a nitroaromatic building block is a multi-faceted decision guided by the specific demands of the synthetic target.

  • This compound excels as a precursor for constructing complex, highly substituted anilines that are prevalent in modern pharmaceutical scaffolds. Its value is not in high SNAr reactivity but in the rich functionality it carries through the crucial nitro-to-amino reduction step.

  • Nitrotoluenes and Nitroanilines remain indispensable for their cost-effectiveness and direct access to fundamental intermediates like toluidines and versatile diazonium salts, respectively.[11][13][14]

  • Halogenated Dinitrobenzenes are the reagents of choice when the primary objective is an efficient SNAr reaction to build complexity around the aromatic core.[12]

Ultimately, a deep understanding of the electronic interplay of substituents is paramount.[2] By explaining the causality behind reactivity—why a nitro group activates for nucleophilic attack, how adjacent methoxy groups modulate this effect, and what synthetic doors an amino group unlocks—chemists can make more informed and strategic decisions, elevating the art of organic synthesis.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Methyl 4,5-dimethoxy-2-nitrobenzoate: A Comparative Analysis for Synthetic Chemists

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of the right building block is paramount. The reactivity of a starting material dictates not only the feasibility of a synthetic route but also its efficiency and selectivity. This compound is a polysubstituted aromatic ester that presents a fascinating case study in reactivity, governed by a delicate interplay of electronic and steric effects. Its structure, featuring a nitro group ortho to a methyl ester, alongside two electron-donating methoxy groups, makes it a versatile intermediate for a variety of chemical transformations.[1][2]

This guide provides an in-depth, objective comparison of the reactivity of this compound against structurally related esters. We will dissect the influence of each substituent on the molecule's key reaction sites: the aromatic ring, the ester carbonyl, and the nitro group. This analysis is supported by established principles of physical organic chemistry and supplemented with detailed experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for utilizing this valuable compound.

The Electronic and Steric Landscape: Deconstructing Reactivity

The chemical behavior of this compound is not dictated by a single functional group, but by the synergistic and sometimes opposing effects of all its substituents.

  • The "Push-Pull" Electronic System: The aromatic ring is subject to a classic "push-pull" electronic environment. The two methoxy (-OCH₃) groups at positions 4 and 5 "push" electron density into the ring via a strong resonance-donating (+R) effect, which overrides their inductive electron-withdrawing (-I) nature.[3][4][5] Conversely, the nitro (-NO₂) group at position 2 strongly "pulls" electron density out of the ring through both inductive (-I) and resonance (-R) effects.[6] This polarization is critical for the molecule's reactivity.

  • Activation for Nucleophilic Attack: The potent electron-withdrawing capacity of the nitro group significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic deficit is the primary activating factor for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][7] Furthermore, this electron withdrawal extends to the ester functionality, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic acyl substitution reactions like hydrolysis.[8]

  • Deactivation for Electrophilic Attack: For Electrophilic Aromatic Substitution (EAS), the same electron-withdrawing nitro group renders the ring highly deactivated, making reactions like nitration or halogenation significantly more difficult compared to unsubstituted methyl benzoate.[9][10] While the methoxy groups are activating, their influence is largely overcome by the powerful deactivating effect of the nitro group.

  • The Ortho Effect: A crucial, non-electronic factor is the steric hindrance between the nitro group and the methyl ester at the ortho position.[11] This spatial crowding can force the ester group to twist out of the plane of the benzene ring.[12][13] This "Steric Inhibition of Resonance" (SIR) prevents the carbonyl group's π-system from effectively conjugating with the aromatic ring.[14] A key consequence is that the carbonyl carbon becomes significantly more electrophilic, as it is denied the resonance-based electron donation from the ring that would normally temper its reactivity.

Caption: Electronic and steric influences on this compound.

Comparative Reactivity Analysis with Related Esters

To truly appreciate the unique reactivity of this compound, it is essential to compare it with other esters where key structural motifs are altered. The following table summarizes the expected relative reactivity across several key transformations.

CompoundSaponification Rate (Ester Hydrolysis)Susceptibility to SNAr (Ring Activation)Susceptibility to EAS (Ring Deactivation)Ease of Nitro Group Reduction
This compound High (Ortho effect enhances carbonyl electrophilicity)High (Strong activation from -NO₂)Very Low (Strong deactivation from -NO₂)Standard
Methyl 2-nitrobenzoateHigh (Ortho effect is present, but lacks -OCH₃ donation which could slightly increase rate)Moderate (Activated by -NO₂, but lacks donating groups)Very Low (Strong deactivation from -NO₂)Standard
Methyl 4-nitrobenzoateModerate (No steric ortho effect; -NO₂ enhances electrophilicity via electronics alone)High (Strong activation from -NO₂)Very Low (Strong deactivation from -NO₂)Standard
Methyl 3,4-dimethoxybenzoateLow (Electron-donating -OCH₃ groups reduce carbonyl electrophilicity)Very Low (No activating group)High (Strongly activated by two -OCH₃ groups)N/A
Methyl 4,5-dimethyl-2-nitrobenzoateHigh (Ortho effect is the dominant factor)High (Activated by -NO₂)Very Low (Strong deactivation from -NO₂)Standard

Discussion of Trends:

  • Saponification: The reactivity of the ester towards hydrolysis is primarily dictated by the ortho effect. Any ester with a bulky group at the 2-position, like this compound and Methyl 2-nitrobenzoate, will exhibit enhanced hydrolysis rates due to steric inhibition of resonance. This steric effect often outweighs the electronic effects of other ring substituents. For an ester like Methyl 4-nitrobenzoate, which lacks this steric interaction, the rate is slower, influenced only by the electron-withdrawing nature of the para-nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): Reactivity in SNAr is almost entirely dependent on the presence of a strong electron-withdrawing group, like -NO₂, positioned ortho or para to a potential leaving group.[7] Therefore, all the nitrobenzoate esters listed show high susceptibility. Methyl 3,4-dimethoxybenzoate, lacking such a group, is inert to SNAr.

  • Electrophilic Aromatic Substitution (EAS): EAS reactivity is the inverse of SNAr. The presence of the deactivating nitro group makes all nitrobenzoate esters highly unreactive towards electrophiles.[10] Conversely, Methyl 3,4-dimethoxybenzoate is highly activated and would readily undergo EAS.

  • Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation that is generally not significantly influenced by the other substituents on the ring under common reduction conditions (e.g., catalytic hydrogenation).[1][2]

Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common and synthetically useful transformations of this compound.

Protocol 1: Saponification to 4,5-Dimethoxy-2-nitrobenzoic Acid

This procedure demonstrates the base-mediated hydrolysis of the methyl ester. The ortho effect contributes to a relatively facile reaction.

Saponification_Workflow start Start dissolve Dissolve Ester (1 eq) in MeOH/H2O start->dissolve add_base Add NaOH (2 eq) solution dissolve->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete acidify Acidify with conc. HCl to pH ~1 cool->acidify precipitate Precipitate Forms acidify->precipitate filter Filter Solid precipitate->filter wash_dry Wash with Cold H2O and Dry filter->wash_dry product Product: 4,5-Dimethoxy-2-nitrobenzoic Acid wash_dry->product

Caption: Workflow for the saponification of the methyl ester.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 2:1 mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.[15]

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing concentrated hydrochloric acid, stirring constantly, until the pH is approximately 1.

  • A precipitate of 4,5-dimethoxy-2-nitrobenzoic acid will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Dry the product under vacuum to yield the carboxylic acid.

Protocol 2: Reduction to Methyl 2-Amino-4,5-dimethoxybenzoate

The conversion of the nitro group to an amine is a pivotal step for further functionalization, often used in the synthesis of heterocyclic compounds.[1] Catalytic hydrogenation is a clean and efficient method.

Nitro_Reduction_Workflow start Start dissolve Dissolve Nitro-ester in EtOH or EtOAc start->dissolve add_catalyst Add Pd/C (5-10 mol %) under N2 dissolve->add_catalyst hydrogenate Purge with H2 (balloon or Parr) add_catalyst->hydrogenate stir Stir at RT (4-12 hours) hydrogenate->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter Filter through Celite to remove Pd/C monitor->filter Complete concentrate Concentrate Filtrate in vacuo filter->concentrate product Product: Methyl 2-Amino-4,5-dimethoxybenzoate concentrate->product

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Methodology:

  • To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add Palladium on carbon (10% Pd, 5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon or in a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be purified further by crystallization or chromatography if necessary.

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is a product of competing and cooperating electronic and steric factors. The powerful electron-withdrawing nitro group serves a dual purpose: it activates the aromatic ring for nucleophilic substitution while simultaneously enhancing the electrophilicity of the ester carbonyl through the ortho effect. This is tempered by the electron-donating methoxy groups, which, while deactivating the ester carbonyl electronically, would be potent activators for electrophilic substitution in the absence of the nitro group.

Understanding this nuanced reactivity profile allows chemists to selectively target different parts of the molecule. The ester can be readily hydrolyzed, the nitro group can be cleanly reduced to a synthetically valuable amine, and the activated aromatic ring can be engaged in nucleophilic substitution reactions. This versatility solidifies the position of this compound as a powerful tool in the arsenal of the modern synthetic chemist.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS No. 26791-93-5). As a key intermediate in pharmaceutical synthesis, handling this pale yellow crystalline powder requires a meticulous approach that extends from the bench to its final disposal.[1] This document provides an in-depth, procedural framework designed for researchers and drug development professionals. Our goal is to move beyond mere instruction and instill a deep understanding of the causality behind these essential safety protocols, ensuring the protection of both laboratory personnel and the environment.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step in managing its lifecycle. While complete toxicological data for this compound is not available, its structure as a nitroaromatic compound and data from Safety Data Sheets (SDS) for similar substances necessitate a cautious approach.[2]

Key Hazards:

  • Health Hazards: The compound may cause irritation to the eyes, skin, and digestive tract. It may be harmful if swallowed or absorbed through the skin.[2] Inhalation of dust should be avoided.[2]

  • Reactivity Hazards: It is incompatible with strong oxidizing agents, reducing agents, and strong acids.[2] Such contact could lead to vigorous reactions.

  • Environmental Hazards: Similar nitroaromatic compounds are classified as harmful to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment through drains or as general waste is a critical responsibility.[3][4]

  • Combustion Hazards: While not classified as a primary fire hazard, in a fire, it can decompose to release toxic and acrid fumes, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[2]

Table 1: Chemical Profile and Safety Data
PropertyDataSource(s)
CAS Number 26791-93-5[2]
Appearance Pale yellow crystalline powder[1]
Incompatible Materials Oxidizing agents, reducing agents, strong acids[2]
Hazardous Decomposition Nitrogen oxides (NOx), carbon monoxide, carbon dioxide[2]
Disposal Precautionary Code P501: Dispose of contents/container to an approved waste disposal plant[3][4][5]

Section 2: The Core Principle: Regulatory and Environmental Compliance

The disposal of any laboratory chemical is governed by a strict regulatory framework. The primary directive is to manage and dispose of this compound in a manner consistent with all federal, state, and local regulations.[2] In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and its Resource Conservation and Recovery Act (RCRA).

The "Why": Nitroaromatic compounds are recognized as a class of chemicals with potential environmental and health impacts.[6] As such, this compound must be treated as hazardous waste . This classification is not merely procedural; it is a necessary safeguard against environmental contamination and potential health risks.

A critical and non-negotiable aspect of this compliance is the universal ban on sewering hazardous waste pharmaceuticals .[7][8] Disposing of this chemical down the drain is a direct violation of EPA regulations and poses a significant threat to aquatic ecosystems.[8]

Section 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.

Step 1: Segregation and Containerization

The first step in proper waste management occurs at your lab bench.

  • Identify Waste: Any this compound that is expired, surplus, or contaminated is considered hazardous waste. This includes grossly contaminated items like weigh boats or gloves.

  • Segregate: Do NOT mix this waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[2] Mixing wastes can lead to dangerous chemical reactions and complicates the final disposal process.

  • Select a Container:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid.[9]

    • Whenever possible, use the original manufacturer's container.[10]

    • For waste solutions, ensure the container is designed for liquids. Do not use metal containers for corrosive materials.[9]

Step 2: Proper Labeling

Accurate labeling is a critical compliance point. An improperly labeled container can be refused for pickup and poses a risk to all personnel who handle it.

  • Attach a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste tags.

  • Complete the Tag:

    • Clearly write the words "HAZARDOUS WASTE ".[9]

    • List the full chemical name: "This compound ". Do not use abbreviations or formulas.

    • Indicate the quantity and concentration of the waste.

    • Fill in all other required fields, such as the accumulation start date and the responsible researcher's name.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated area within the laboratory pending pickup.

  • Designate an SAA: This area must be at or near the point of generation and under the control of the laboratory personnel.[9][11]

  • Safe Storage: Keep the waste container tightly closed except when adding waste.[9][11] Store it in a secondary containment bin to prevent the spread of potential spills.

  • Monitor Volume: Do not exceed the SAA volume limits (typically 55 gallons total, or 1 quart for acutely toxic "P-listed" wastes).[11]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Contact EH&S: Once your waste container is full or you no longer need it, contact your institution's EH&S department to schedule a waste pickup.

  • Professional Disposal: The EH&S team will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for this compound is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to handle the hazardous decomposition products.

Section 4: Emergency Protocol for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[2] If there is a risk of dust generation, a NIOSH-approved respirator is necessary.[2]

  • Isolate the Spill: Prevent the spill from spreading or entering any drains.[3][4]

  • Clean-Up:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Avoid creating dust.[3] Carefully sweep or vacuum the material into a designated, sealable container.[2][3]

  • Dispose of Residue: The collected spill residue and all cleanup materials are now hazardous waste. Label the container appropriately and manage it according to the protocol in Section 3.

  • Decontaminate: Thoroughly clean the spill area with soap and water.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow: this compound cluster_0 Standard Operating Procedure cluster_1 Emergency Spill Procedure A Identify Waste Material (Expired, Unused, Contaminated) B Select Appropriate, Compatible, and Sealable Waste Container A->B C Affix and Complete 'HAZARDOUS WASTE' Label (Full Chemical Name, Date, etc.) B->C D Store Container in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed and in Secondary Containment D->E F Request Waste Pickup from Environmental Health & Safety (EH&S) E->F G Final Disposal via Licensed Facility (High-Temperature Incineration) F->G S1 Spill Occurs S2 Don Appropriate PPE (Gloves, Goggles, Respirator if needed) S1->S2 S3 Contain Spill & Prevent Entry to Drains S2->S3 S4 Collect Residue with Inert Material (Avoid Creating Dust) S3->S4 S5 Package Spill Debris as Hazardous Waste S4->S5 S5->C

Caption: Decision workflow for routine disposal and emergency spills.

Conclusion

The responsible management of this compound waste is an integral part of the research and development process. By adhering to the principles of segregation, proper containerization, accurate labeling, and strict regulatory compliance, we uphold our commitment to laboratory safety and environmental stewardship. Always consult your institution's specific EH&S guidelines, as they are the final authority on waste management procedures in your facility.

References

Personal protective equipment for handling Methyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 4,5-dimethoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 26791-93-5). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment

This compound is a pale yellow crystalline powder used as a pharmaceutical intermediate.[1] While specific toxicological data for this compound is limited, it is classified as a substance that may cause skin, eye, and respiratory irritation.[2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2][4]
Safety Operating Guide

A systematic approach is crucial when working with this compound.

2.1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

2.2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]

  • Avoid the formation of dust during handling.[4]

2.3. During the Experiment:

  • Keep all containers with this compound clearly labeled.[4]

  • Avoid contact with skin and eyes.[2][4]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

2.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4]

  • Store away from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids.[2]

Emergency Procedures

3.1. First Aid Measures:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]

  • Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

  • Ingestion: Get medical aid. Wash mouth out with water.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

3.2. Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[4] Avoid generating dust.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.

  • Dispose of the waste in a manner consistent with federal, state, and local regulations.[2] Do not pour chemical waste into sink drains or wastebaskets.[5]

Visual Workflows

To ensure clarity and adherence to safety protocols, the following diagrams illustrate key procedures.

PPE_Donning Figure 1: PPE Donning Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat Don Lab Coat Inspect_PPE->Lab_Coat Goggles Don Safety Goggles Lab_Coat->Goggles Respirator Don Respirator (if needed) Goggles->Respirator Gloves Don Gloves Respirator->Gloves

Caption: Figure 1: Recommended sequence for donning Personal Protective Equipment.

Waste_Disposal Figure 2: Chemical Waste Disposal Workflow Start Experiment Complete Segregate_Waste Segregate Waste (Solid vs. Liquid) Start->Segregate_Waste Collect Waste Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate_Waste->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store Dispose Dispose via Institutional Environmental Health & Safety Store->Dispose

Caption: Figure 2: Step-by-step process for safe disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.